GRP (human)
Description
Genetic Encoding and Evolutionary Conservation
The human gene for Gastrin-Releasing Peptide (GRP) is located on the long arm of chromosome 18, specifically in the 18q21 band. wikipedia.orgnih.govuthscsa.edu The gene itself is structured with three exons and two introns. wikipedia.orgtansobio.com This genetic blueprint encodes a 148-amino acid preproprotein, which serves as the initial precursor for the final active peptides. wikipedia.org
The GRP system is notably conserved across a wide range of vertebrate species, highlighting its fundamental biological importance. researchgate.net While GRP was once considered the direct mammalian equivalent of amphibian bombesin (B8815690), further research has clarified their evolutionary relationship. tansobio.comresearchgate.net Studies show that GRP is not a direct orthologue of bombesin. Instead, the GRP system is widely conserved among vertebrates, whereas the system including neuromedin B (NMB) and bombesin has diversified, particularly in amphibians. researchgate.net This suggests that the ancestral peptide was more similar to GRP. researchgate.net The conservation of the GRP gene and its corresponding receptors across species like humans, mice, and rats underscores its critical role in physiological processes, particularly those related to neurological functions. nih.govnih.gov
Table 1: Genomic Location of the Human GRP Gene
| Attribute | Detail | Reference |
|---|---|---|
| Gene Symbol | GRP | genecards.org |
| Full Name | Gastrin Releasing Peptide | genecards.org |
| Chromosome | 18 | nih.govuthscsa.edu |
| Cytogenetic Band | 18q21.32 | wikipedia.orggenecards.org |
| Orientation | Plus strand | genecards.org |
| Genomic Coordinates (GRCh38/hg38) | chr18:59,219,189-59,230,774 | genecards.org |
Precursor Processing and Peptide Heterogeneity
The synthesis of active GRP involves a multi-step process known as post-translational modification, beginning with the preproGRP precursor. nih.govnih.gov The initial 148-amino acid preproGRP is first cleaved by a signal peptidase to generate pro-gastrin-releasing-peptide (proGRP). wikipedia.orgnih.gov This prohormone is then subjected to a series of proteolytic cleavages to yield the final, biologically active peptides. nih.govas-1.co.jp
Peptide heterogeneity arises from two primary mechanisms: alternative splicing of the GRP gene's primary transcript and differential enzymatic processing of the precursor protein. wikipedia.orgnih.gov Alternative splicing results in at least three distinct mRNA transcripts, which in turn can be translated into different isoforms of the preproprotein. wikipedia.orgnih.gov Subsequent enzymatic processing at specific cleavage sites on the proGRP molecule generates several related peptides. nih.gov The two main products derived from this process are the 27-amino acid GRP (GRP₁₋₂₇) and the 10-amino acid peptide known as neuromedin C (NMC), which is identical to the C-terminal decapeptide of GRP (GRP₁₈₋₂₇). wikipedia.orgtansobio.comresearchgate.net This differential processing allows for a single gene to produce multiple active molecules that can regulate a diverse array of physiological functions. nih.govnih.gov
Table 2: Products of Human preproGRP Processing
| Precursor | Processing Step | Resulting Peptide(s) | Reference |
|---|---|---|---|
| preproGRP | Signal peptidase cleavage | proGRP | wikipedia.orgnih.gov |
| proGRP | Proteolytic cleavages | GRP (27 amino acids) | wikipedia.org |
| proGRP | Proteolytic cleavages | Neuromedin C (10 amino acids) | wikipedia.org |
Classification within the Bombesin-like Peptide Family
Gastrin-Releasing Peptide is a member of the bombesin-like peptide family, a large group of peptides initially discovered in the skin of amphibians. wikipedia.orgresearchgate.net This family is broadly divided into two main categories based on their origin and structure: amphibian peptides and mammalian peptides. wikipedia.org
In mammals, the family consists of two principal groups of peptides:
Gastrin-Releasing Peptide (GRP): This group includes GRP itself and its shorter, active fragment, neuromedin C. wikipedia.orgresearchgate.net
Neuromedin B (NMB): A neuropeptide whose functions are still being fully elucidated. wikipedia.org
The amphibian peptides are further classified into three subfamilies:
Bombesin group: Includes bombesin and alytesin. wikipedia.org
Ranatensin group: Includes ranatensins and litorin. wikipedia.orgresearchgate.net
Phyllolitorin group: Includes phyllolitorins. wikipedia.org
GRP shares a significant structural homology with bombesin, particularly in the C-terminal region, which is responsible for their biological activity. researchgate.netnih.gov Specifically, GRP and bombesin share the same seven C-terminal amino acids. nih.gov These peptides exert their physiological effects by binding to a family of G protein-coupled receptors, including the GRP-preferring receptor (GRPR or BB₂), the NMB-preferring receptor (NMBR or BB₁), and an orphan receptor known as BRS-3 (BB₃). nih.govnih.govnih.gov
Table 3: Classification of the Bombesin-like Peptide Family
| Category | Subfamily/Group | Key Members | Reference |
|---|---|---|---|
| Mammalian | Gastrin-Releasing Peptide (GRP) Group | GRP, Neuromedin C (NMC) | wikipedia.orgresearchgate.net |
| Neuromedin B (NMB) Group | Neuromedin B (NMB) | wikipedia.orgresearchgate.net | |
| Amphibian | Bombesin Group | Bombesin, Alytesin | wikipedia.org |
| Ranatensin Group | Ranatensin, Litorin | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C130H204N38O31S2 |
|---|---|
Molecular Weight |
2859.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1 |
InChI Key |
PUBCCFNQJQKCNC-XKNFJVFFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N |
Origin of Product |
United States |
Molecular and Cellular Biology of Grp
Transcriptional Regulation and Gene Expression Patterns
The human GRP gene, which encodes the precursor to GRP, is located on chromosome 18. wikipedia.org The initial product of this gene is a 148-amino acid preproprotein. wikipedia.orgnih.gov Expression of the GRP gene is observed in a distinct set of tissues. In humans, it is most prominently expressed in the gastric mucosa, testicle, gonad, and hair follicles. wikipedia.org It is also found in the central nervous system, where it is involved in signaling pathways related to the circadian rhythm and stress responses. wikipedia.org
Table 1: Human GRP Gene and Expression Profile
| Feature | Description | Source |
|---|---|---|
| Gene Name | GRP (Gastrin Releasing Peptide) | wikipedia.org |
| Location | Chromosome 18 | wikipedia.org |
| Initial Product | 148-amino acid preproprotein | wikipedia.orgnih.gov |
| Primary Expression Tissues | Gastric mucosa, Testicle, Gonad, Hair follicle | wikipedia.org |
| Other Expression Areas | Central Nervous System, Pancreas | nih.govwikipedia.org |
Post-Translational Modification Pathways
The synthesis of GRP begins with the translation of its mRNA into prepro-GRP. This precursor protein contains an N-terminal signal peptide, a short sequence of amino acids that directs the nascent protein to the endoplasmic reticulum for entry into the secretory pathway. lecturio.com Shortly after or during translocation into the endoplasmic reticulum, this signal peptide is cleaved off by an enzyme known as signal peptidase. wikipedia.orglecturio.com This initial cleavage event generates pro-GRP, the direct precursor to the final peptide forms. wikipedia.org
Following the removal of the signal peptide, pro-GRP undergoes further cleavage by a class of enzymes known as prohormone convertases (PCs). portlandpress.comwikipedia.org These enzymes recognize and cleave the prohormone at specific sites, which typically consist of pairs of basic amino acids (e.g., arginine-arginine, lysine-lysine). portlandpress.comnih.gov In the case of human pro-GRP, cleavage at a pair of basic amino acids (residues 29 and 30) releases the 27-amino acid peptide, GRP(1-27). nih.govnih.gov This processing can also generate a smaller, 10-amino acid peptide called neuromedin C, which corresponds to the C-terminal portion of GRP(1-27). wikipedia.org The specific prohormone convertases involved, such as PC1/3 and PC2, determine the exact cleavage pattern, which can be cell-type specific. portlandpress.comnih.gov
For GRP to become fully biologically active, its C-terminus must undergo amidation. This critical modification is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.govwikipedia.orguniprot.org The process occurs in two sequential steps, both managed by different domains of the PAM enzyme. wikipedia.orguniprot.org First, the peptidylglycine α-hydroxylating monooxygenase (PHM) domain hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue, a reaction that requires copper and ascorbate. uniprot.orguniprot.org Second, the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the N-Cα bond, which removes the glycine remnant (as glyoxylate) and leaves a terminal amide group. wikipedia.orguniprot.orguniprot.org This amidation neutralizes the negative charge of the C-terminal carboxyl group, which is often crucial for high-affinity receptor binding and enhances the peptide's stability. nih.gov
GRP Receptor Subtypes and Molecular Characteristics
GRP exerts its physiological effects by binding to specific receptors on the surface of target cells. These receptors belong to the bombesin (B8815690) receptor family, which includes the GRP receptor (GRPR), the neuromedin B receptor (NMBR), and an orphan receptor, BRS-3. atlasgeneticsoncology.org The primary receptor for GRP is the Gastrin-Releasing Peptide Receptor, also known as BB2. nih.govwikipedia.org
The Gastrin-Releasing Peptide Receptor (GRPR or BB2) is a classic G-protein coupled receptor (GPCR) with seven transmembrane domains. wikipedia.orgatlasgeneticsoncology.org The human GRPR protein consists of 384 amino acids and is subject to post-translational modifications itself, such as glycosylation. nih.govatlasgeneticsoncology.org
Recent cryo-electron microscopy studies have revealed the detailed molecular structure of GRPR. pnas.orgnih.govnih.gov These structures show that GRP binds within a pocket formed by the transmembrane helices of the receptor. pnas.orgresearchgate.net Specific amino acid residues within the receptor are essential for high-affinity agonist binding, including Gln120, Pro198, and Arg287. atlasgeneticsoncology.org The C-terminal methionine of GRP forms a key hydrogen bond with Arg308 in the receptor, which helps trigger the conformational change required for receptor activation. pnas.org
GRPR exhibits high selectivity for GRP and its amphibian analog, bombesin. It binds GRP with significantly higher affinity than other related peptides like neuromedin B. nih.gov Upon agonist binding, GRPR activates the phospholipase C signaling pathway, leading to the downstream cellular effects associated with GRP. wikipedia.orgatlasgeneticsoncology.org The transcriptional regulation of the GRPR gene itself is controlled by factors such as CREB, particularly in certain cancer cells where the receptor is often overexpressed. nih.govnih.govdocumentsdelivered.comresearchgate.net
Table 2: Characteristics of the Human GRP Receptor (GRPR/BB2)
| Feature | Description | Source |
|---|---|---|
| Receptor Type | G-protein coupled receptor (GPCR), BB2 subtype | nih.govwikipedia.org |
| Structure | 384 amino acids, 7 transmembrane domains | nih.govatlasgeneticsoncology.org |
| Signaling Pathway | Activates Phospholipase C | wikipedia.orgatlasgeneticsoncology.org |
| Key Agonist Binding Residues | Gln120, Pro198, Arg287 | atlasgeneticsoncology.org |
| Binding Selectivity | High affinity for GRP and Bombesin; lower affinity for Neuromedin B | nih.gov |
Other Bombesin Receptor Subtypes (BB1, BB3) Interactions
Gastrin-Releasing Peptide (GRP) is the endogenous ligand for the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). wikipedia.orgwikipedia.org However, the bombesin family of receptors includes two other subtypes: the Neuromedin B Receptor (NMBR), or BB1, and the orphan Bombesin Receptor Subtype 3 (BRS-3), or BB3. wikipedia.orgnih.govfrontiersin.org GRP displays a distinct and highly selective affinity profile for these related receptors.
Research demonstrates that GRP binds with high affinity to its cognate receptor, BB2, but shows significantly lower affinity for the BB1 receptor. nih.gov Studies have quantified this selectivity, showing that GRP's affinity for the BB2 receptor is approximately 740-fold higher than for the BB1 receptor. frontiersin.org Conversely, the endogenous ligand for BB1, Neuromedin B (NMB), is highly selective for its own receptor over BB2. nih.govfrontiersin.org
The interaction between GRP and the BB3 receptor is even more limited. BB3 is classified as an orphan receptor because its natural endogenous ligand has not been definitively identified, and it does not bind with high affinity to any known naturally occurring bombesin-related peptides, including GRP and NMB. frontiersin.orgatlasgeneticsoncology.orgnih.govnih.gov
| Ligand | Receptor Subtype | Relative Affinity/Selectivity | Reference |
|---|---|---|---|
| Gastrin-Releasing Peptide (GRP) | BB1 (NMBR) | Low (~740-fold less than for BB2) | frontiersin.org |
| Gastrin-Releasing Peptide (GRP) | BB2 (GRPR) | High (Primary Receptor) | wikipedia.orgnih.gov |
| Gastrin-Releasing Peptide (GRP) | BB3 (BRS-3) | Very Low / Negligible | nih.govnih.gov |
Intracellular Signaling Cascades Mediated by GRP Receptors
The binding of GRP to its receptor (GRPR/BB2) initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), GRPR transduces the extracellular signal across the cell membrane, leading to the activation of multiple downstream pathways that regulate a wide array of cellular functions. wikipedia.orgatlasgeneticsoncology.orgnobelprize.org
The GRPR is a seven-transmembrane domain receptor that couples to heterotrimeric G proteins located on the cytoplasmic side of the plasma membrane. wikipedia.orgwikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. nobelprize.orgwikipedia.org This exchange causes the dissociation of the GTP-bound α-subunit from the βγ-subunit dimer, both of which can then interact with and modulate the activity of downstream effector proteins. nobelprize.orgcellsignal.com
Studies have consistently shown that the GRPR primarily couples to the Gq/11 family of G proteins. creative-biogene.compnas.orgresearchgate.netguidetopharmacology.org In situ reconstitution experiments have explicitly demonstrated that GRPR activates Gαq, but not other G protein subtypes like the pertussis toxin-sensitive Gαi/o. researchgate.net This selective coupling to Gαq is the crucial first step that directs the signal towards specific downstream pathways. creative-biogene.com
The primary signaling pathway activated by the Gαq subunit, once stimulated by the GRP-GRPR complex, is the Phospholipase C (PLC) pathway. wikipedia.orgatlasgeneticsoncology.orgcreative-biogene.com The activated Gαq subunit stimulates the membrane-bound enzyme PLC-β. pnas.orgnih.gov PLC, in turn, catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: Inositol (B14025) 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). wikipedia.orgsmpdb.caebi.ac.uk
These two messengers have distinct roles. IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.orgnih.gov DAG remains in the plasma membrane where, in conjunction with the elevated cytosolic Ca2+, it activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. nih.govsmpdb.caebi.ac.uk The activation of PKC is a pivotal event, as it phosphorylates a multitude of substrate proteins, thereby propagating the signal to control various cellular processes. nih.gov
| Component | Function | Reference |
|---|---|---|
| Gαq | Activates Phospholipase C (PLC) | creative-biogene.compnas.org |
| Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG | wikipedia.orgsmpdb.ca |
| Inositol 1,4,5-trisphosphate (IP3) | Triggers Ca2+ release from the endoplasmic reticulum | nih.govebi.ac.uk |
| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) | nih.govebi.ac.uk |
| Protein Kinase C (PKC) | Phosphorylates downstream target proteins | nih.gov |
Activation of the GRP receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular Signal-Regulated Protein Kinase (ERK) pathway. creative-biogene.comnih.gov This pathway is a central signaling module that converts extracellular stimuli into a wide range of cellular responses, including proliferation and differentiation. wikipedia.orgnih.gov
The connection between GRPR and the MAPK/ERK pathway is multifaceted. One major route involves the PKC activation described previously; activated PKC can phosphorylate and activate components of the MAPK cascade, such as Raf kinase, which in turn leads to the phosphorylation and activation of MEK (MAPK/ERK Kinase) and subsequently ERK1/2. cellsignal.comnih.gov Research indicates that GRP-induced ERK activation can be sensitive to PKC inhibitors. nih.gov
Interestingly, studies have revealed a more complex regulation of ERK by GRP. In some cell types, GRP can induce two distinct waves of ERK activation with different time courses and sensitivities to inhibitors, suggesting the involvement of multiple signaling pathways. nih.gov One wave of activation may be dependent on PKC, while another could be independent or involve crosstalk with other receptor systems, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netmaayanlab.cloud The activation of the MAPK/ERK pathway is a critical component of the mitogenic signals initiated by GRP. atlasgeneticsoncology.orgresearchgate.net
A hallmark of GRP receptor activation is a rapid and significant change in intracellular calcium ([Ca2+]i) concentrations. atlasgeneticsoncology.orgnih.gov This dynamic process is a direct consequence of the activation of the PLC pathway. nih.gov The generation of IP3 and its subsequent binding to IP3 receptors on the endoplasmic reticulum causes the release of Ca2+ from these intracellular stores into the cytoplasm. wikipedia.orgnih.govresearchgate.net
The resulting elevation in cytosolic Ca2+ is not always a simple, monolithic event. Depending on the cell type and conditions, GRP receptor stimulation can induce either a biphasic elevation in [Ca2+]i (an initial sharp peak followed by a sustained plateau) or a series of [Ca2+]i oscillations. nih.gov This elevated Ca2+ acts as a ubiquitous second messenger, directly and indirectly modulating the activity of numerous enzymes and proteins. researchgate.netgrc.orgtaylorfrancis.com It is essential for the activation of conventional PKC isoforms and can also activate other Ca2+-sensitive proteins, such as calmodulin-dependent kinases. smpdb.canih.gov The precise spatial and temporal pattern of the Ca2+ signal is critical in encoding the specificity of the cellular response to GRP. nih.gov
Physiological Roles and Mechanistic Actions of Grp
Gastrointestinal System Modulations
GRP is a key regulator of several functions within the gastrointestinal (GI) tract, influencing hormonal secretions, gastric acid production, pancreatic function, motility, and cell growth. wikipedia.org
Regulation of Gastrin and Somatostatin (B550006) Release
GRP is a potent stimulator of gastrin release from G-cells located in the gastric antrum and duodenum. wikipedia.org This action is mediated through the binding of GRP to its specific G-protein coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR or BB2), on the G-cells. biorxiv.orgnih.gov The activation of GRPR initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), culminating in the secretion of gastrin. nih.gov Vagal nerve stimulation can trigger the release of GRP from post-ganglionic fibers, which in turn stimulates gastrin secretion. wikipedia.orgresearchgate.net
Conversely, GRP can also influence the release of somatostatin, a key inhibitor of gastric acid secretion. Some studies suggest that GRP can stimulate the release of somatostatin, which would counteract the acid-stimulating effects of gastrin. nih.gov However, other research indicates that GRP may inhibit somatostatin secretion, thereby indirectly promoting acid secretion. nih.gov This dual and complex regulatory role highlights the intricate balance of hormonal control within the stomach.
Table 1: GRP's Influence on Gastrin and Somatostatin Release
| Effector Cell | GRP Action | Primary Signaling Pathway | Resulting Effect on Gastric Acid Secretion |
|---|---|---|---|
| G-cell | Stimulation | GRPR -> PLC -> IP3/DAG -> Ca2+ & PKC activation | Increased Gastrin Release (Stimulatory) |
Influence on Gastric Acid Secretion Mechanisms
GRP's primary influence on gastric acid secretion is indirect, through its stimulation of gastrin release. wikipedia.org Gastrin then acts on enterochromaffin-like (ECL) cells to release histamine, which is a powerful stimulant of acid secretion from parietal cells. uaeu.ac.ae Gastrin can also directly stimulate parietal cells, though this effect is considered less significant than the histamine-mediated pathway. uaeu.ac.ae
Interestingly, some research in animal models suggests that GRP can stimulate gastric acid secretion through a gastrin-independent mechanism. nih.gov A study using a specific GRP receptor antagonist inhibited acid secretion without affecting plasma gastrin levels, supporting the existence of a direct or alternative pathway for GRP-mediated acid secretion. nih.gov This highlights the complexity of the regulatory network controlling gastric acidity.
Pancreatic Secretion Control
GRP plays a role in the neural control of pancreatic exocrine secretion. heartandsoil.co Vagal stimulation leads to the release of GRP within the pancreas, which enhances the secretion of pancreatic enzymes. nih.gov Studies on isolated perfused pancreata have shown that GRP can potentiate secretin-mediated fluid and amylase secretion through a non-cholinergic pathway. nih.gov
GRP directly stimulates pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes. frontiersin.org This stimulation leads to an increase in intracellular calcium, a key signal for exocytosis of zymogen granules containing the digestive enzymes. Intravenous infusion of GRP in humans has been shown to cause a dose-dependent increase in the secretion of pancreatic polypeptide, insulin (B600854), and glucagon (B607659). nih.gov
Table 2: Effect of GRP on Pancreatic Secretions
| Pancreatic Cell Type | GRP Action | Secretion Stimulated |
|---|---|---|
| Acinar Cells | Stimulation | Digestive enzymes (e.g., amylase) |
Modulation of Gastrointestinal Motility
GRP influences gastrointestinal motility by acting on smooth muscle cells and enteric neurons. wikipedia.orgnih.gov It can directly cause contraction of gastric smooth muscle cells by triggering the release of calcium from intracellular stores. nih.gov Studies on isolated gastric muscle cells have demonstrated a dose-dependent contractile response to GRP. nih.gov
Epithelial Cell Proliferation Regulation
GRP is known to regulate the proliferation of gastrointestinal epithelial cells. wikipedia.org While much of the research has focused on its role in the growth of cancer cells, GRP also participates in the normal physiological turnover of the gut epithelium. The gastrointestinal epithelium is a rapidly renewing tissue, and its homeostasis is maintained by a balance of cell proliferation, differentiation, and apoptosis. nih.gov
GRP receptors are not typically expressed by mucosal epithelial cells in the colon under normal conditions. nih.govnih.gov However, GRP has been shown to have growth-stimulatory properties in other tissues. mdpi.com The mechanisms by which GRP influences normal epithelial cell proliferation are thought to involve the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. nih.gov The regulation of epithelial cell proliferation is a complex process involving multiple growth factors and signaling pathways, and GRP appears to be one of the many players in this intricate system. nih.govnih.gov
Central Nervous System Functions
GRP and its receptor are widely distributed throughout the central nervous system (CNS), including in key areas such as the hippocampus, amygdala, and hypothalamus, where they are involved in regulating a variety of brain functions. nih.gov GRP-containing neurons and GRPR are found in regions associated with memory, emotion, and feeding behavior. nih.gov
Research has shown that GRP plays a significant role in learning and memory. In the hippocampus, a brain region critical for memory formation, GRP can facilitate glutamatergic transmission, which is essential for synaptic plasticity and cognitive function. nih.gov Studies in animal models of vascular dementia have indicated that GRP can restore impaired synaptic plasticity and improve spatial learning and memory. nih.govnih.gov
The amygdala, a key center for processing emotions like fear and anxiety, also has a high density of GRP receptors. nih.gov GRP signaling in the amygdala is believed to modulate fear memory. biorxiv.org A decrease in GRP signaling has been linked to enhanced and prolonged fear memory, while an increase may improve fear extinction. biorxiv.org GRP appears to exert its effects by modulating GABAergic interneurons within the amygdala. biorxiv.org
In the hypothalamus, GRP is involved in the regulation of feeding behavior. nih.gov The infusion of GRP into the central amygdala has been shown to transiently inhibit food intake. nih.gov This suggests that GRP signaling acts as a bridge between the gut and the brain to regulate satiety and energy homeostasis. nih.gov
Table 3: Overview of GRP Functions in the Central Nervous System
| Brain Region | Key Function Modulated by GRP | Mechanistic Action |
|---|---|---|
| Hippocampus | Learning and Memory | Facilitates glutamatergic transmission and synaptic plasticity. nih.gov |
| Amygdala | Fear and Anxiety | Modulates GABAergic interneurons and fear memory extinction. biorxiv.org |
Role in Emotional Responses and Social Interaction Pathways
GRP and its receptor are found in high concentrations in brain regions critical for emotional processing, most notably the amygdala. nih.gov This localization suggests a primary role for GRP signaling in modulating emotional states. Research indicates that GRP signaling is a significant regulator of memory associated with fear and emotional arousal. nih.gov The release of GRP in the amygdala increases in response to stressful stimuli, implicating the peptide in the neurobiology of stress and anxiety. nih.gov Furthermore, alterations in GRP or GRPR function have been noted in various psychiatric and neurodevelopmental disorders, underscoring its importance in maintaining normal emotional and social brain function. nih.gov
Mechanistic Involvement in Memory Processes
GRP signaling is deeply involved in the molecular mechanisms of memory consolidation, particularly within the hippocampus. nih.gov The activation of the GRP receptor (GRPR) initiates a cascade of intracellular signaling events that are crucial for strengthening memory traces. nih.gov Studies have shown that GRP-induced enhancement of memory consolidation is dependent on several key protein kinase pathways. nih.govresearchgate.net
The process begins when GRP, released from synaptic terminals, binds to the Gq protein-coupled GRPR on postsynaptic membranes. nih.gov This binding triggers the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated protein Kinase (ERK) pathway. nih.govresearchgate.net Concurrently, these pathways interact with the Protein Kinase A (PKA) and Phosphoinositide 3-kinase (PI3K) signaling cascades to modulate synaptic plasticity, the cellular basis for learning and memory. nih.govresearchgate.net The enhancement of memory consolidation by GRP can be potentiated by the activation of the dopamine (B1211576) D1/D5 receptor/cAMP/PKA pathway, highlighting a complex interplay between different neurotransmitter systems in memory formation. nih.gov
| Signaling Pathway | Role in GRP-Mediated Memory Consolidation | Supporting Findings |
| Protein Kinase C (PKC) | Essential for GRP-induced memory enhancement. nih.gov | Inhibition of PKC prevents the memory-enhancing effects of GRP agonists in the hippocampus. nih.govresearchgate.net |
| MAPK/ERK Pathway | A key downstream effector of GRPR activation required for memory consolidation. nih.gov | Blockade of the MAPK kinase prevents GRP-induced memory enhancement. nih.govresearchgate.net |
| Protein Kinase A (PKA) | Required for GRP's influence on memory and interacts with dopaminergic pathways. nih.gov | PKA inhibitors block the memory-enhancing effects of GRP, which are potentiated by dopamine D1 receptor activation. nih.govnih.gov |
| PI3K Pathway | Contributes to the signaling cascade that supports memory consolidation. researchgate.net | Inhibitors of PI3K signaling prevent the enhancement of memory consolidation by GRPR agonists. researchgate.net |
Regulation of Feeding Behavior and Satiety Circuits
GRP plays a significant role in the homeostatic regulation of food intake and energy balance by inducing satiety. numberanalytics.com It acts within key hypothalamic and brainstem circuits that control appetite. The hypothalamus, particularly the arcuate nucleus and the paraventricular nucleus (PVN), contains a high density of GRP receptors. numberanalytics.comnih.gov When GRP binds to these receptors, it triggers a signaling cascade that ultimately inhibits food intake. numberanalytics.com
The satiety-inducing mechanism of GRP involves interactions with other crucial neuropeptides and hormones. It is known to work in concert with cholecystokinin (B1591339) (CCK) and peptide YY (PYY), both of which are well-established satiety signals. numberanalytics.com GRP can synergize with CCK to suppress food intake and also stimulate the release of PYY. numberanalytics.com Furthermore, GRP mRNA expression in the PVN is sensitive to the body's energy status, as it is altered by food deprivation and stimulation of the melanocortin system, suggesting GRP neurons are an integral part of the hypothalamic circuitry governing energy homeostasis. nih.govresearchgate.net
Circadian Rhythm System Interplay
GRP is a key signaling molecule within the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker. nih.govjneurosci.org GRP-producing neurons are located in the core of the SCN, a region that receives direct photic input from the retina via the retinohypothalamic tract. jneurosci.orgfrontiersin.org This anatomical arrangement positions GRP to be a critical intermediary, translating light signals into phase shifts of the circadian clock. nih.gov
Application of GRP to the SCN can reset the clock's rhythm in a manner that strongly resembles the effect of light. nih.govnih.gov Specifically, GRP application during the early subjective night causes phase delays, while application in the late subjective night induces phase advances. nih.gov This phase-shifting action is mediated by the GRPR and is dependent on the activation of N-methyl-d-aspartate (NMDA) receptors. nih.govnih.gov The downstream signaling cascade involves the activation of the MAPK pathway and the transcription factor cAMP response element-binding protein (CREB), leading to the induction of clock genes like Period1 (Per1). jneurosci.org This demonstrates that GRP is a pivotal component in the photic entrainment pathway, helping to synchronize the internal biological clock with the external light-dark cycle. nih.govjneurosci.org
| Time of GRP Application | Effect on SCN Rhythm (in vitro) | Resemblance to Light Effect |
| Subjective Day | No significant phase shift. nih.gov | Similar to light, which has minimal effect during the day. |
| Early Subjective Night | Phase Delay. nih.gov | Mimics the phase-delaying effect of light in the early night. |
| Late Subjective Night | Phase Advance. nih.gov | Mimics the phase-advancing effect of light in the late night. |
Stress Response Mediation Mechanisms
GRP is an important mediator in the activation of the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov The HPA axis cascade begins in the hypothalamus with the release of corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), ultimately leading to the adrenal glands' secretion of cortisol. nih.govclevelandclinic.org
GRP signaling can directly influence this pathway. GRP may stimulate the release of ACTH from the pituitary, thereby amplifying the stress response initiated by CRH. nih.gov Chronic stress has been shown to increase GRP levels in the anterior pituitary. nih.gov This suggests that GRP acts as a modulator that can enhance the activity of the HPA axis during stressful events, contributing to the endocrine and behavioral effects associated with stress. nih.gov This function positions GRP as a link between neural stress circuits and the body's hormonal stress response.
Amygdala Physiology and Fear Modulation through GABAergic Interneurons
Within the amygdala, a key hub for fear and emotional learning, GRP plays a crucial role in modulating neuronal excitability through a sophisticated circuit involving GABAergic interneurons. biorxiv.org GRP is released from excitatory principal neurons and acts on GRP receptors, which are expressed almost exclusively on local GABAergic interneurons. biorxiv.org
Upon binding GRP, these interneurons are stimulated to release gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. biorxiv.org This release of GABA then inhibits the very principal neurons that released the GRP, creating a powerful negative feedback or feedforward inhibitory loop. biorxiv.org This mechanism serves to regulate and dampen the excitability of the amygdala circuit. By increasing inhibition, GRP signaling can limit the potentiation of fear responses and is involved in the extinction of fear memories. biorxiv.orgscienceopen.com A deficiency in this GRP-GABAergic pathway can lead to enhanced fear memory and impaired fear extinction, highlighting its critical role in balancing excitation and inhibition within the amygdala to appropriately regulate fear. biorxiv.orgresearchgate.net
Developmental Biology and Tissue Morphogenesis
Organogenesis is the developmental process where three germ layers (ectoderm, endoderm, and mesoderm) differentiate to form the internal organs of an organism. wikipedia.org GRP has been identified as a factor in the development and maturation of several tissues, indicating a role in tissue morphogenesis.
Notably, GRP is implicated in the development of the fetal lung. nih.gov Beyond the lung, research has shown that GRP can act as a mitogen, a substance that encourages cell division, for specific cell types during development. Studies on isolated epiphyseal growth plate chondrocytes from fetal models demonstrated that GRP stimulates DNA synthesis and cell replication. nih.gov This finding suggests that GRP may have a broader role in fetal development, potentially influencing skeletal morphogenesis by promoting the proliferation of chondrocytes, the cells responsible for cartilage formation. nih.gov
Lung Development Processes
Gastrin-Releasing Peptide (GRP) plays a significant, transient role in the development of the human lung, particularly during the canalicular phase of gestation, which spans from approximately 16 to 30 weeks. wustl.edu During this critical period, messenger RNA (mRNA) encoding for GRP is markedly elevated in the fetal lung. wustl.edu This expression is primarily localized within pulmonary neuroendocrine cells (PNECs) and the neuroepithelial bodies (NEBs) they form. jneurosci.orgresearchgate.net In addition to classic PNECs, GRP mRNA has also been identified in the cells of budding airways during the canalicular phase of development in rhesus monkeys, a primate model with lung development similar to humans. researchgate.net
The table below summarizes key findings from studies on GRP's role in lung development.
| Model System | Key Findings | Reference |
| Human Fetal Lung | GRP mRNA is markedly elevated during the canalicular phase (16-30 weeks gestation). | wustl.edu |
| Human Fetal Lung | GRP gene products are present in neuroepithelial cells. | jneurosci.org |
| Mouse Fetal Lung | Bombesin (B8815690) (GRP analogue) administration increased DNA and saturated phosphatidylcholine synthesis. | nih.gov |
| Rhesus Monkey Fetal Lung | GRP mRNA is localized to PNECs and budding airways; GRP receptors are expressed on airway epithelial cells. | researchgate.net |
| Rhesus Monkey Fetal Lung Organ Culture | Bombesin treatment increased DNA synthesis in airway epithelial cells and increased the number and size of airways. | nih.gov |
Uterine and Placental Expression During Pregnancy
During pregnancy, Gastrin-Releasing Peptide (GRP) and its receptors are expressed in various tissues of the human uterus and placenta, suggesting a role in the physiological processes of gestation and parturition. Studies on tissues from pregnant women at term have detected GRP immunoreactivity and GRP mRNA in the endometrium and myometrium. nih.govnih.gov Specifically, GRP mRNA transcripts were identified in the pregnant endometrium and myometrium, but not in the amnion, chorion, or placenta itself. nih.gov
Despite the absence of GRP synthesis in the placenta, GRP immunoreactivity has been detected in some samples of the amnion, chorion, and placenta, as well as in the amniotic fluid. nih.govnih.gov This suggests that GRP may be secreted from the uterine tissues and transported to these other sites. Furthermore, GRP is present in the maternal circulation and at even higher concentrations in the plasma from the umbilical artery and vein, indicating secretion into both the maternal and fetal circulatory systems. nih.govnih.gov
The receptors for GRP, specifically the GRP receptor (GRP-R) and the bombesin receptor subtype 3 (BRS-3), are also present in uteroplacental tissues. nih.gov mRNA for both receptors was found to be higher in the pregnant endometrium compared to the non-pregnant endometrium. nih.govnih.gov While GRP-R mRNA was predominant in the pregnant endometrium, BRS-3 mRNA was more dominant in the membranes and placenta. nih.gov The presence of both the peptide and its receptors in these tissues points towards a potential role for GRP as a growth factor or regulatory peptide within the uterine environment during pregnancy. nih.gov
The table below details the expression of GRP and its receptors in different uteroplacental tissues at term.
| Tissue | GRP mRNA | GRP Immunoreactivity (pmol/g or fmol/mL) | GRP-R mRNA | BRS-3 mRNA | Reference |
| Pregnant Endometrium | Detected | 1.23 ± 0.04 pmol/g | Detected (Predominant) | Detected | nih.govnih.gov |
| Pregnant Myometrium | Detected | 0.73 ± 0.04 pmol/g | Detected | Detected | nih.govnih.gov |
| Amnion | Not Detected | 0.6 pmol/g (in 1 of 4 subjects) | Detected | Detected | nih.govnih.gov |
| Chorion | Not Detected | 0.8 ± 0.2 pmol/g (in 4 of 5 subjects) | Detected | Detected | nih.govnih.gov |
| Placenta | Not Detected | 0.5 ± 0.2 pmol/g (in 2 of 6 subjects) | Detected | Detected (Predominant) | nih.govnih.gov |
| Amniotic Fluid | N/A | 59 ± 19 fmol/mL (in 4 of 6 subjects) | N/A | N/A | nih.govnih.gov |
| Maternal Plasma | N/A | 44 ± 12 fmol/mL | N/A | N/A | nih.govnih.gov |
| Umbilical Artery Plasma | N/A | 152 ± 14 fmol/mL | N/A | N/A | nih.govnih.gov |
| Umbilical Vein Plasma | N/A | 143 ± 24 fmol/mL | N/A | N/A | nih.govnih.gov |
Immune System and Inflammatory Responses
Chemoattraction of Immune System Cells
Gastrin-Releasing Peptide (GRP) functions as a chemoattractant, a molecule that directs the migration of cells, for several types of immune cells. This activity implicates GRP as an endogenous mediator in inflammatory processes. pnas.org The most pronounced chemoattractant effect of GRP is on neutrophils, which are crucial first responders in the innate immune system. nih.gov In vitro studies have shown that nanomolar concentrations of GRP induce neutrophil migration in a dose-dependent manner. nih.gov This direct chemoattractant effect is mediated through the GRP receptor (GRPR), which is expressed on neutrophils. nih.gov
The chemoattraction of neutrophils by GRP can also occur through an indirect pathway. GRP can stimulate macrophages to produce Tumor Necrosis Factor-alpha (TNF-α), a potent cytokine that enhances neutrophil migration by increasing the expression of adhesion molecules on endothelial cells. nih.gov Depletion of macrophages or neutralization of TNF-α has been shown to abrogate GRP-induced neutrophil recruitment in vivo. nih.gov
In addition to neutrophils, GRP has been reported to modulate the migration of other immune cells, including macrophages, lymphocytes, and mast cells. nih.govnih.gov This suggests that GRP can orchestrate the influx of a variety of immune cells to a site of inflammation. nih.gov For instance, GRP has been shown to induce mast cell chemotaxis and macrophage migration. nih.gov
| Immune Cell Type | Chemoattractant Effect of GRP | Mechanism | Reference |
| Neutrophils | Direct chemoattraction | GRP binds to GRPR on neutrophils. | nih.gov |
| Neutrophils | Indirect chemoattraction | GRP stimulates macrophages to produce TNF-α, which then recruits neutrophils. | nih.gov |
| Macrophages | Induces migration | Direct effect. | nih.gov |
| Lymphocytes | Modulates function | GRP has been shown to modulate lymphocyte function. | nih.gov |
| Mast Cells | Induces chemotaxis | Direct effect. | nih.gov |
Mechanistic Modulation of Inflammatory Pathways
Gastrin-Releasing Peptide (GRP) exerts a modulatory role on inflammatory pathways, primarily by influencing the production of inflammatory mediators and synergizing with other pro-inflammatory signals. researchgate.netnih.gov GRP and its receptor, GRPR, are considered relevant to the inflammatory response and are potential therapeutic targets for inflammatory diseases. nih.govutmb.edu
One of the key mechanisms by which GRP modulates inflammation is by inducing the production of cytokines and chemokines. GRP can trigger macrophages to produce TNF-α and monocytes to produce Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov It has also been reported that bombesin, the amphibian homolog of GRP, can induce the production of Interleukin-8 (IL-8) and Interleukin-1β (IL-1β) in human keratinocytes. nih.gov This GRP-initiated release of cytokines can amplify the inflammatory cascade, recruiting and activating other immune cells. nih.gov
Furthermore, GRP can act synergistically with other inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. researchgate.net While low doses of GRP alone may not induce a significant cytokine response, when combined with sub-optimal doses of LPS, it results in a synergistic induction of both MyD88-dependent (e.g., IL-1β, TNF-α) and TRIF-dependent (e.g., IFN-β, RANTES) cytokine gene expression in macrophages. researchgate.net This suggests that GRP can lower the threshold for activation of inflammatory pathways in the presence of other signals. nih.gov
The signaling pathways activated by GRP in immune cells, leading to chemotaxis and inflammation, involve G protein-coupled receptors (GPCRs). nih.gov Specifically, GRP-induced neutrophil migration is dependent on signaling molecules such as Phospholipase C-β2 (PLC-β2), Phosphoinositide 3-kinase (PI3K), Extracellular signal-regulated kinase (ERK), and p38 Mitogen-activated protein kinase (p38 MAPK). nih.gov Interestingly, this signaling appears to be independent of the Gαi protein, which is typically associated with classical chemokine receptors, suggesting that GRP utilizes an alternative, Gαq-dependent pathway to mediate its chemotactic and pro-inflammatory effects. nih.gov
Interactions and Cross Talk with Other Biological Systems
Synergistic and Antagonistic Relationships with Other Neuropeptides
The functional outcomes of GRP signaling are often shaped by its interplay with other neuropeptides, leading to either cooperative (synergistic) or oppositional (antagonistic) effects. These interactions are crucial for the fine-tuning of various physiological processes.
Research has revealed complex interactions between GRP and other neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). For instance, in human skin, CGRP has been shown to inhibit the transient vasodilation induced by SP. nih.gov Conversely, a higher concentration of CGRP can augment the plasma protein extravasation caused by SP. nih.gov This demonstrates a multifaceted relationship where one neuropeptide can both inhibit and enhance different effects of another.
In the context of itch transmission, GRP, SP, and glutamate (B1630785) are key spinal neurotransmitters. nih.gov Studies in mice have shown that antagonists for the receptors of these three neurotransmitters can have additive effects in reducing itch-related neuronal firing. nih.gov Specifically, while individual antagonists for GRP, SP, or glutamate receptors partially reduce chloroquine-evoked responses in spinal neurons, their combined application can lead to a complete inhibition of this response. nih.gov
The interaction between GRP and Vasoactive Intestinal Peptide (VIP) is also of physiological significance. While GRP can stimulate the secretion of various hormones, VIP, a 28-amino acid polypeptide, can potentiate the effects of other releasing factors. nih.govyoutube.com For example, VIP has been shown to enhance the release of adrenocorticotropic hormone (ACTH) induced by corticotropin-releasing factor (CRF). nih.gov Although direct synergistic or antagonistic studies with GRP are not as extensively detailed, their co-localization and influence on similar downstream targets suggest a complex interplay.
| Interacting Neuropeptide | Nature of Interaction with GRP | Observed Effects | References |
|---|---|---|---|
| Substance P (SP) | Complex (Antagonistic and Synergistic) | CGRP, often co-released with GRP, inhibits SP-induced vasodilation but augments SP-induced plasma protein extravasation. In the spinal cord, GRP and SP act as co-neurotransmitters in itch signaling. | nih.govnih.gov |
| Calcitonin Gene-Related Peptide (CGRP) | Complex/Synergistic | CGRP and SP are often co-released and have complex interactions. CGRP can modulate SP's effects on blood flow and plasma extravasation. | nih.gov |
| Glutamate | Synergistic | Acts alongside GRP and SP in the spinal transmission of itch signals. | nih.gov |
| Vasoactive Intestinal Peptide (VIP) | Potentiating (context-dependent) | VIP can potentiate the effects of releasing factors like CRF on ACTH secretion, a pathway also influenced by GRP. | nih.gov |
Integration with Endocrine Signaling Pathways
GRP plays a significant role in modulating the endocrine system, most notably through its influence on the hypothalamic-pituitary-adrenal (HPA) axis, a cornerstone of the body's stress response. nih.govwikipedia.org
The HPA axis involves a cascade of hormonal signals: the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.govnih.gov ACTH then acts on the adrenal cortex to promote the synthesis and release of glucocorticoids, such as cortisol. nih.govnih.gov Research has demonstrated that GRP can stimulate the secretion of both ACTH and corticosterone (B1669441). nih.govnih.gov Intracerebroventricular administration of GRP in rats leads to a dose-dependent increase in plasma ACTH and corticosterone levels. nih.gov This effect appears to be centrally mediated, as intravenous administration does not produce the same result. nih.gov
Furthermore, the stimulatory effect of GRP on the HPA axis is, at least in part, mediated by CRH. nih.gov The administration of a CRH antagonist can block the GRP-induced increase in ACTH and corticosterone secretion. nih.gov This indicates that GRP acts upstream of or in concert with CRH to activate the HPA axis. Glucocorticoids, the end-product of the HPA axis, in turn, exert negative feedback on the hypothalamus and pituitary to suppress further hormone secretion. wikipedia.orgdrugbank.com The interaction between GRP and glucocorticoid signaling is complex, with glucocorticoids known to modulate the expression and function of various receptors and signaling molecules. nih.govnih.gov
| Hormone/Factor | Effect of GRP | Mediating Factors | References |
|---|---|---|---|
| Corticotropin-Releasing Hormone (CRH) | GRP's effects on the HPA axis are partially mediated by CRH. | CRH antagonists block GRP-induced ACTH and corticosterone secretion. | nih.govyoutube.com |
| Adrenocorticotropic Hormone (ACTH) | Stimulates secretion. | GRP acts centrally to increase plasma ACTH levels. | nih.govnih.gov |
| Corticosterone/Cortisol | Stimulates secretion. | Increased as a downstream effect of ACTH stimulation. | nih.govnih.govunitslab.com |
| Glucocorticoids | GRP stimulates their release via the HPA axis. Glucocorticoids exert negative feedback on the HPA axis. | Complex interplay; glucocorticoids can modulate various signaling pathways. | nih.govnih.gov |
Neuro-Immune and Neuro-Endocrine Network Contributions
GRP is increasingly recognized as a critical mediator in the bidirectional communication between the nervous, immune, and endocrine systems. This intricate cross-talk is fundamental for maintaining homeostasis and responding to challenges such as infection and inflammation.
GRP and its receptor, GRPR, are implicated in various inflammatory diseases. nih.gov Evidence suggests that GRP can act as a danger signal, interacting with antigen-presenting cells like dendritic cells to induce the expression of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. nih.gov In macrophages, GRP has been shown to synergize with lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) agonist, to enhance the expression of cytokine genes. nih.gov This highlights a role for GRP in amplifying the innate immune response.
The involvement of GRP in neuroinflammation is also an area of active investigation. nih.gov For instance, the glucose-regulated protein 78 (GRP78), a related stress protein, has been implicated in mediating neuron-microglia cross-talk in neuropsychiatric conditions. nih.gov While distinct from GRP, this points to the broader family of gastrin-releasing peptides and related proteins in modulating neuro-immune interactions. The release of cytokines, a hallmark of immune activation, can be influenced by neuropeptides like GRP. nih.gov Studies on other neuropeptides, such as CGRP, have shown they can induce the release of both pro- and anti-inflammatory cytokines from glial cells. mdpi.com
As a neuro-endocrine modulator, GRP's influence extends to various neuroendocrine cells and tumors. nih.gov Its expression in these cells suggests a role in regulating their function and growth. The interplay between GRP and the endocrine system, as discussed with the HPA axis, and its interactions with the immune system, position it as a key node in the integrated neuro-endocrine-immune network. This network is crucial for a coordinated response to both internal and external stimuli, influencing everything from stress adaptation to immune surveillance.
| System/Cell Type | Role of GRP | Key Findings | References |
|---|---|---|---|
| Immune Cells (e.g., Macrophages, Dendritic Cells) | Modulator of Immune Response | Synergizes with LPS to induce cytokine gene expression in macrophages; induces maturation of dendritic cells. | nih.govnih.gov |
| Neuroinflammation | Potential Contributor | Related stress proteins like GRP78 are implicated in neuroinflammatory processes and neuron-microglia cross-talk. | nih.govyoutube.comyoutube.com |
| Cytokine Release | Influences Release | GRP can enhance the expression of cytokine genes, contributing to inflammatory responses. | nih.govnih.gov |
| Neuro-Endocrine Cells | Modulator | Expressed in various neuroendocrine cells and tumors, suggesting a regulatory role in their function. | nih.gov |
Preclinical Research Models and Methodologies for Grp Investigation
In Vitro Cellular Systems for GRP Research
In vitro models are indispensable for biomedical research, providing a controlled environment to study cellular and molecular processes. becytes.comnih.gov These systems, which involve growing cells outside of a living organism, are crucial for understanding how cells respond to stimuli like drugs or toxins and for dissecting the genetic and biochemical pathways they regulate. becytes.comculturecollections.org.uk
Primary cell cultures are established by isolating cells directly from living tissue and growing them in vitro. nih.govbiocompare.com These cells are highly valued in research because they retain many of the key characteristics of their tissue of origin, making them excellent representatives of in vivo physiology. nih.govbiocompare.comtandfonline.com This physiological relevance allows researchers to create more accurate models of health and disease for studying developmental pathways, screening potential drug candidates, and advancing precision medicine. biocompare.com
Fibroblasts, which are easily isolated from connective tissue, are a common type of primary cell used in research. mdpi.comresearchgate.net In the context of GRP, research into conditions like acute kidney injury (AKI) has utilized tubular epithelial cells (TECs) isolated from patients or mice. nih.gov Studies on these cells help to elucidate the role of the GRP/GRPR axis in promoting renal inflammation. nih.gov The ability to derive cells directly from a subject allows for the investigation of disease mechanisms in a biologically relevant context.
Established or immortalized cell lines are primary cells that have been modified to proliferate indefinitely, providing a consistent and unending source of biological material. culturecollections.org.ukresearchgate.net Their stability and ease of handling make them a cornerstone of biomedical research, widely used to study cancer biology, cellular processes like apoptosis, and for large-scale drug screening. researchgate.netnih.gov
In GRP research, cell lines are instrumental for investigating the function of the GRP receptor (GRPR). For example, cell lines can be genetically manipulated to overexpress or silence the GRPR gene, allowing scientists to study the downstream effects of GRP signaling. nih.gov This approach has been used in tubular epithelial cells to explore the mechanisms by which GRPR signaling contributes to kidney injury. nih.gov Furthermore, established cancer cell lines, such as those used in retinoblastoma research (e.g., WERI-Rb1 and Y-79), serve as critical models for studying tumor dynamics and evaluating the efficacy of novel therapeutic agents that might target the GRP/GRPR system. researchgate.net
| Model Type | Description | Research Applications in GRP Context | Key Findings/Examples | Citations |
| Primary Cell Culture | Cells isolated directly from living tissue, retaining physiological characteristics. | Modeling disease, studying cell-specific responses to GRP. | Primary tubular epithelial cells used to study GRP's role in acute kidney injury. nih.gov | nih.govbiocompare.comnih.gov |
| Established Cell Lines | Immortalized cells that proliferate indefinitely, offering high reproducibility. | Investigating GRPR signaling pathways, high-throughput drug screening, cancer research. | GRPR overexpression/silencing in TECs to probe signaling; Retinoblastoma cell lines (WERI-Rb1, Y-79) to study tumor biology. nih.govresearchgate.net | culturecollections.org.uknih.govresearchgate.netresearchgate.net |
| 3D Co-culture & Organoids | Self-organizing 3D structures that mimic organ-like architecture and function. | Studying complex cell-cell interactions, tumor microenvironments, and developmental processes involving GRP. | Kidney organoids from iPSCs for drug discovery; Co-culture of tumor organoids with immune cells to study cancer immunology. news-medical.netyoutube.com | news-medical.netyoutube.comnih.govcreative-bioarray.com |
To better replicate the complexity of living tissues, researchers are increasingly turning to three-dimensional (3D) culture systems. nih.gov Unlike traditional 2D cultures where cells grow in a flat layer, 3D models allow cells to interact with each other and the extracellular matrix in a manner that more closely resembles a natural microenvironment. nih.govcreative-bioarray.com
Organoids are a particularly advanced form of 3D culture. nih.gov Derived from stem cells, these structures can self-organize into three-dimensional tissues that mimic the architecture and function of organs like the kidney or synovium. youtube.comnih.govacs.org These models are powerful tools for studying organ development, disease progression, and drug responses. acs.org For GRP research, organoids and 3D co-culture systems hold immense potential. For instance, co-culturing tumor organoids with immune cells can create models to investigate GRP's role in the tumor microenvironment. news-medical.net Kidney organoids generated from induced pluripotent stem cells (iPSCs) can be used to screen for drugs that modulate GRP signaling in renal disease. youtube.com
In Vivo Animal Models for Mechanistic Studies
While in vitro models are excellent for studying isolated cellular functions, in vivo animal models are essential for understanding how these processes operate within a complete, living organism. nih.gov Animal models allow researchers to study the complex interplay between different organs and systems, which is critical for investigating disease etiology, progression, and the systemic effects of therapeutic interventions. nih.gov
Rodents, particularly mice, are the most widely used animal models in biomedical research due to their genetic similarity to humans, rapid breeding cycles, and the availability of sophisticated genetic engineering tools. taconic.comnih.gov
GRP Receptor Knockout Mice: A powerful tool for studying gene function is the knockout (KO) mouse, in which a specific gene is inactivated. taconic.comnih.gov Several lines of GRP and GRPR knockout mice have been developed to elucidate the peptide's physiological roles.
Itch Sensation: Studies using GRP KO mice have established the peptide as a key neurotransmitter for itch signaling in the spinal cord. jax.org Similarly, mice lacking the GRP receptor (GRPR) show significantly reduced scratching responses to itch-inducing substances, confirming the GRP/GRPR pathway's critical role in pruritus. frontiersin.org
Metabolism and Satiety: GRPR-deficient mice have been instrumental in proving that GRP mediates the sensation of fullness, or satiety, induced by the related peptide bombesin (B8815690). pnas.org Other studies in GRPR knockout mice revealed that GRP contributes to insulin (B600854) secretion stimulated by the autonomic nervous system. nih.gov These mice displayed impaired insulin and glucagon (B607659) responses following nerve activation. nih.gov
Kidney Disease: In models of acute kidney injury (AKI), both global GRPR KO mice and those with the receptor specifically deleted in kidney tubules were protected from injury. nih.gov This finding identified the GRP/GRPR axis as a pathogenic factor in AKI. nih.gov
Pharmacological Interventions: Rodent models are also central to pharmacological studies, where compounds are administered to investigate their effects on biological systems or disease states.
In rat studies, the administration of a specific GRPR antagonist was shown to block the satiety effect of bombesin, providing pharmacological evidence that complements findings from knockout mice. pnas.org
In mouse models of Alzheimer's disease, pharmacological interventions with agents like minocycline (B592863) or rolipram (B1679513) have been used to target neuroinflammation and improve cognitive function, respectively. nih.govjci.org These types of studies provide a framework for how GRP-targeting drugs could be tested for neurodegenerative conditions.
Researchers also use pharmacological agents to induce disease models, such as using cisplatin (B142131) to cause kidney injury or a combination of diethylstilbestrol (B1670540) and oxytocin (B344502) to create a model of primary dysmenorrhea in rats for studying potential therapeutics. nih.govmdpi.com
| Rodent Model | Area of Investigation | Key Findings | Citations |
| GRP Knockout Mouse | Chronic Itch | Gene deletion abolishes expression of GRP, a key neurotransmitter for itch signals. | jax.org |
| GRPR Knockout Mouse | Insulin Secretion | Deletion of GRPR impairs insulin and glucagon responses to autonomic nerve activation; reveals compensatory increase in cholinergic sensitivity. | nih.gov |
| GRPR Knockout Mouse | Acute Kidney Injury | Genetic deletion of GRPR protects mice from cisplatin- and ischemia-induced AKI, identifying a pathogenic role for GRPR signaling. | nih.gov |
| GRP-R Deficient Mouse | Satiety/Feeding | Loss of the GRP receptor eliminates the feeding suppression effect of peripherally administered bombesin. | pnas.org |
| Rat Model | Satiety/Feeding | Pharmacological blockade with a GRPR antagonist selectively blocked the satiety response induced by bombesin. | pnas.org |
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for studying development and disease. mdpi.comfrontiersin.org Its key advantages include rapid, external embryonic development, optical transparency of larvae, and a high degree of genetic conservation with humans, with over 80% of human disease-causing genes having a zebrafish ortholog. frontiersin.orgnih.gov These features make the zebrafish an ideal system for live-imaging of biological processes, large-scale genetic manipulation, and high-throughput drug screening. frontiersin.org
The model is extensively used to study congenital defects and neurodevelopmental disorders. mdpi-res.com Given the roles of GRP in cell proliferation, differentiation, and neurological processes, the zebrafish model offers a valuable platform for investigating the function of GRP during embryonic development and in the context of diseases like cancer or neurodegeneration. nih.govnih.gov For example, the rapid development of the visual system in zebrafish makes it a more relevant model than mice for studying human disorders related to cone degeneration. nih.gov
Molecular and Biochemical Techniques
The investigation of Gastrin-Releasing Peptide (GRP) and its physiological roles relies on a variety of sophisticated molecular and biochemical techniques. These methodologies enable researchers to quantify the expression of the GRP gene and its corresponding peptide, analyze the characteristics of its receptor, and delineate the intricate signaling cascades it triggers.
Gene Expression Analysis (e.g., RT-PCR, RNA Sequencing)
The analysis of GRP and its receptor (GRPR) gene expression is fundamental to understanding their roles in both normal physiology and disease. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR), quantitative PCR (qPCR), and microarray analysis are commonly employed to detect and quantify mRNA levels in various tissues and cell lines.
Studies have utilized these methods to demonstrate the presence and regulation of GRP and GRPR mRNA in diverse biological contexts. For instance, semi-quantitative RT-PCR was used to detect mRNA for GRP receptors (GRPR and BRS-3) in the human uterus and placenta, revealing higher expression levels in pregnant endometrium compared to nonpregnant tissue. nih.gov In neuroscience, a competitive quantitative RT-PCR protocol was used to measure the expression of BB1 (NMBR) and BB2 (GRPR) receptor genes in the rat suprachiasmatic nuclei (SCN), finding that their expression did not vary over a diurnal cycle. nih.gov
In cancer research, qPCR has been instrumental. The mRNA levels of GRPR and estrogen receptor βcx (ERβcx) were found to be significantly correlated in prostate cancer cell lines (PC-3, DU-145, and LNCaP). nih.gov Furthermore, researchers have used RT-qPCR to verify and quantify the relative mRNA expression of bombesin receptors (GRP-R, NMB-R, and BRS-3) in human cancer cell lines to validate them as models for studying GRP-related therapeutics. mdpi.com In Ewing tumor and neuroblastoma cell lines, gene expression was compared using both microarray analysis and LightCycler-based quantitative PCR, demonstrating a correlation between the methods for quantifying GRP expression. researchgate.net
Table 1: Examples of GRP/GRPR Gene Expression Analysis Studies
| Technique | Sample Type | Key Findings | Reference |
| Semiquantitative RT-PCR | Pregnant human uterus, placenta, membranes | Detected mRNA for GRP-R and BRS-3; expression was higher in pregnant vs. nonpregnant endometrium. | nih.gov |
| Quantitative RT-PCR (qPCR) | Prostate cancer cell lines (PC-3, DU-145, LNCaP) | Found a significant correlation between the amounts of GRPR and ERβcx mRNA. | nih.gov |
| RT-qPCR | Human cancer cell lines (PC-3, MDA-MB-453, MDA-MB-231) | All cell lines expressed detectable levels of GRP-R mRNA, while NMB-R and BRS-3 mRNA were not detected. | mdpi.com |
| Competitive Quantitative RT-PCR | Rat Suprachiasmatic Nuclei (SCN) | Detected expression of both BB1 and BB2 receptor genes, with no significant variation over the diurnal cycle. | nih.gov |
| Microarray & Quantitative PCR | Ewing tumor & neuroblastoma cell lines | Compared GRP expression levels determined by both methods, with results expressed relative to the highest-expressing cell line. | researchgate.net |
| RT-PCR | Xenopus tropicalis tissues | Examined gene expression of GRP and GRPR in the brain, spinal cord, heart, lung, and stomach. | researchgate.net |
Protein Analysis (e.g., Immunoreactivity, Proteomics)
Analyzing the GRP protein and its receptor provides crucial information about their localization, concentration, and interaction with other molecules. Immunohistochemistry (IHC) is a key technique used to visualize the distribution of GRP and GRPR in tissue samples. For example, IHC has been used to localize GRPR in human prostate cancer tissues, revealing that its presence in carcinoma cells was significantly associated with the Gleason score and the immunoreactivity of estrogen receptor βcx. nih.gov In studies of the human reproductive tract, GRP-immunoreactivity (GRP-ir) was detected in the pregnant uterus and placenta. nih.gov The Human Protein Atlas provides extensive data on GRPR protein expression across a wide range of normal human tissues based on immunohistochemical analysis, noting high expression in the pancreas and stomach. proteinatlas.org
Proteomic approaches, while less commonly cited in the initial search results specifically for GRP itself, are essential for identifying the full suite of proteins that interact with the GRP signaling pathway. These large-scale protein studies can help in building comprehensive network maps of signaling cascades, such as the gastrin signaling pathway, which is closely related to GRP function. nih.gov
Receptor Binding Assays
Receptor binding assays are critical for characterizing the interaction between GRP and its receptor, GRPR. These assays measure the affinity of ligands for the receptor and the density of receptors on cell surfaces. Typically, a radiolabeled ligand is used to quantify binding to cells or membrane preparations that express the receptor.
Scatchard analysis of binding data allows for the determination of the dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). In one study using the small-cell lung cancer (SCLC) cell line COR-L42, Scatchard analysis indicated a single class of high-affinity GRP receptors with a Kd of 1.5 nM and approximately 6,700 receptors per cell. portlandpress.com Competitive binding assays are used to determine the inhibition constant (Ki) of unlabeled ligands (like GRP analogs or antagonists) by measuring their ability to displace the binding of a specific radioligand. The same study found that GRP bound to its receptor with a Ki of 2.4 nM. portlandpress.com
Various radioligands have been developed for these assays. While iodinated GRP derivatives are common, they can have stability issues. A novel tritiated GRP-based radioligand, [3H-Phe15] GRP-15-27, was developed for its enhanced chemical stability in binding studies with Swiss 3T3 fibroblasts. nih.gov Other assays, like the GRPR Redistribution® Assay, use recombinant cells expressing GRPR fused to Green Fluorescent Protein (EGFP) to monitor receptor internalization upon agonist binding, providing a functional readout of receptor activation. thermofisher.com In these assays, the half-maximal effective concentration (EC50) for GRP-induced internalization was found to be approximately 1 nM. thermofisher.com
Table 2: Binding Affinities of GRP and Related Peptides to the GRP Receptor
| Cell Line | Ligand | Assay Type | Measured Parameter (Value) | Reference |
| COR-L42 (SCLC) | GRP | Scatchard Analysis | Kd (1.5 nM), Bmax (~6700 sites/cell ) | portlandpress.com |
| COR-L42 (SCLC) | GRP | Competitive Binding | Ki (2.4 nM) | portlandpress.com |
| COR-L42 (SCLC) | Neuromedin B | Competitive Binding | Ki (22.7 nM) | portlandpress.com |
| Swiss 3T3 Fibroblasts | N-acetyl-GRP-20-27 | Binding Inhibition | Potent agonist activity | nih.gov |
| U2OS-GRPR-EGFP | Gastrin Releasing Peptide (GRP) | Redistribution Assay | EC50 (~1 nM) | thermofisher.com |
| U2OS-GRPR-EGFP | Bombesin | Redistribution Assay | EC50 (~0.5 nM) | thermofisher.com |
Signal Transduction Pathway Mapping
Upon binding to its receptor, GRPR, GRP initiates a cascade of intracellular events known as signal transduction. GRPR is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunits. thermofisher.comwikipedia.org Activation of this complex stimulates the enzyme phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). wikipedia.orggenscript.com
Mapping these pathways is crucial for understanding the cellular responses to GRP, such as cell proliferation and hormone secretion. wikipedia.orgwikipedia.org Visualization tools like PathVisio have been used to create pictorial representations of signaling pathways, including the related gastrin pathway. nih.gov These maps illustrate how signals are transmitted from the receptor to downstream effector molecules and transcriptionally regulated genes. Research has shown that GRP signaling can also involve other important signaling modules, including ERK1/2, PI3K/AKT, and p38MAPK, which are central to cell growth and survival. nih.govresearchgate.net
Pharmacological Probes and Ligands
The development of specific pharmacological probes, particularly selective agonists and antagonists, is essential for dissecting the physiological functions of the GRP/GRPR system and for exploring its therapeutic potential.
Development and Application of Selective Agonists
Selective agonists are molecules that bind to and activate a specific receptor. In the context of GRP, researchers have focused on modifying the structure of bombesin (a GRP analogue) and GRP itself to create agonists with high selectivity and stability. nih.gov These agonists are invaluable tools for stimulating the GRPR in experimental models to study its downstream effects.
A key area of research has been the development of small, metabolically stable GRP receptor agonists for potential use in targeted tumor therapy, where agonists can promote higher uptake of conjugated drugs into cancer cells due to receptor internalization. nih.govnih.gov Studies have systematically analyzed fragments of the GRP C-terminus to identify the minimal sequence required for receptor binding and mitogenic activity. Work with Swiss 3T3 fibroblasts showed that N-acetylated GRP fragments were more potent than their non-acetylated counterparts and that the amino acids His20 and Trp21 are critical for high-affinity binding. nih.gov
More recent efforts have focused on creating bombesin analogs with improved selectivity for GRPR over other bombesin receptor subtypes (NMBR and BRS-3) and enhanced stability in blood plasma. For example, the analog [d-Phe6, β-Ala11, NMe-Ala13, Nle14]Bn(6-14) was developed and shown to have high activity at the GRPR with an EC50 of 0.3 nM, over 4000-fold selectivity over the other two bombesin receptors, and greater than 75% stability in human blood plasma after 24 hours. nih.gov Such potent and stable agonists are promising candidates for use as drug shuttles for delivering cytotoxic payloads directly to GRPR-expressing tumors. nih.gov
Table 3: Examples of Developed Selective GRP Receptor Agonists
| Agonist | Key Structural Features / Class | Activity/Potency | Selectivity | Reference |
| N-acetyl-GRP-20-27 | N-terminally acetylated C-terminal GRP fragment | Full agonist activity | Not specified | nih.gov |
| [d-Phe6, β-Ala11, Phe13, Nle14]Bn(6-14) | Synthetic Bombesin (Bn) analogue | Potent agonist | Not specified | pnas.org |
| [d-Phe6, β-Ala11, NMe-Ala13, Nle14]Bn(6-14) | Stabilized Bombesin (Bn) analogue | EC50 of 0.3 nM | >4000-fold selective for GRPR over NMBR and BRS-3 | nih.gov |
Design and Utilization of Selective Antagonists
The investigation of Gastrin-Releasing Peptide Receptor (GRPR) has seen a significant shift from the use of agonist-based ligands to antagonist-based ones. nih.gov This transition is primarily driven by the superior pharmacological profiles exhibited by antagonists in preclinical settings. mdpi.com Several studies have demonstrated that radiolabeled GRPR antagonists can achieve higher tumor uptake and retention compared to their agonist counterparts, a crucial advantage for imaging and therapeutic applications. nih.gov
The design of selective GRPR antagonists often involves modifications of the bombesin (BBN) peptide sequence, an amphibian homologue to mammalian GRP. nih.gov A prominent example is the RM26 series of antagonists, which are based on the D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ peptide sequence. mdpi.com These antagonists have been conjugated with various chelators to allow for radiolabeling. mdpi.com For instance, RM2, a DOTA-conjugated antagonist, and RM26 have been labeled with radionuclides like Lutetium-177 and have shown favorable biodistribution in murine cancer models. nih.gov
A key challenge in the design of peptide-based antagonists is their metabolic instability, as they are susceptible to degradation by proteases like neprilysin (NEP) after administration. mdpi.com This degradation can impair their bioavailability and reduce tumor uptake. mdpi.com To overcome this, medicinal chemists have focused on strategic amino acid substitutions. A notable success in this area was the replacement of Glycine (B1666218) at position 11 (Gly¹¹) with Sarcosine (Sar¹¹) in an RM26-based peptide chain. mdpi.comnih.gov This modification was shown to stabilize the resulting radiotracer, [⁹⁹ᵐTc]Tc-DB15, against NEP, leading to improved metabolic stability and tumor uptake in preclinical models. mdpi.comnih.gov Further development led to AU-RM26-M1, which also incorporates the Gly¹¹ to Sar¹¹ substitution and has demonstrated enhanced stability and tumor retention compared to the unmodified version.
Beyond peptide-based molecules, non-peptide antagonists have also been explored. PD176252 was the first non-peptide antagonist identified with high affinity for GRPR. nih.gov However, the development of such compounds has been hampered by challenges related to poor solubility and conformational flexibility, which can affect selectivity. nih.gov Structural biology studies, including the determination of the crystal structure of human GRPR in complex with antagonists like PD176252, are expected to facilitate the structure-guided design of more refined and selective non-peptide antagonists. nih.gov The utilization of these antagonists in preclinical models, typically involving cancer cell lines overexpressing GRPR (such as PC-3 prostate cancer cells) and xenografted mice, allows for the evaluation of their binding affinity, specificity, and in vivo performance. mdpi.commdpi.com
Table 1: Examples of Selective GRP Receptor Antagonists
| Compound Name | Description | Key Findings in Preclinical Research |
|---|---|---|
| RM2 | A DOTA-conjugated bombesin antagonist. nih.gov | Labeled with ¹⁷⁷Lu, it displayed a favorable biodistribution profile in murine prostate cancer models. nih.gov |
| RM26 | A bombesin antagonist based on the sequence D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂. mdpi.com | Forms the basis for many radiolabeled antagonists; derivatives show high affinity for GRPR and favorable pharmacokinetics. mdpi.com |
| [⁹⁹ᵐTc]Tc-DB15 | A Sar¹¹-containing antagonist stabilized against neprilysin (NEP). mdpi.comnih.gov | Shows high GRPR-affinity, resistance to NEP, and good tumor uptake. nih.govnih.gov |
| AU-RM26-M1 | An antagonist with a Gly¹¹ to Sar¹¹ substitution for improved stability. | Demonstrated higher metabolic stability and tumor uptake compared to its unmodified counterpart in preclinical models. |
| PD176252 | A non-peptide GRPR antagonist. nih.gov | The first high-affinity non-peptide antagonist, though its development is hindered by poor solubility and selectivity. nih.gov |
| NeoBOMB1 | A GRPR antagonist radioligand. nih.gov | Has demonstrated favorable diagnostic characteristics in preclinical prostate cancer models. nih.gov |
Radiolabeled Ligands for Receptor Localization and Quantification in Preclinical Models
Radiolabeled ligands are indispensable tools for the non-invasive localization and quantification of GRPR expression in preclinical research. diva-portal.org These ligands, typically peptide-based antagonists conjugated to a chelator for a radionuclide, are used in nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.commdpi.com The high expression of GRPR in various cancers, including prostate and breast cancer, makes these radiotracers valuable for tumor imaging and characterization. nih.govnih.gov
The process of receptor localization involves administering a radiolabeled ligand to a preclinical model, often a mouse bearing a tumor xenograft known to express GRPR (e.g., PC-3 cells). mdpi.commdpi.com Imaging at various time points post-injection reveals the biodistribution of the radiotracer. nih.gov High accumulation of radioactivity in the tumor, which can be clearly visualized with high contrast on SPECT/CT or PET/CT images, indicates the presence of GRPR. mdpi.com To confirm that this uptake is receptor-specific, blocking studies are performed. mdpi.com This involves co-injecting an excess of unlabeled antagonist, which competes for binding to the GRPRs. A significant reduction in tumor radioactivity in the blocked animals compared to controls confirms that the radioligand's accumulation is a GRPR-mediated process. nih.govmdpi.com
Receptor quantification in preclinical models is achieved through a combination of in vitro and in vivo methods.
In Vitro Assays: Radioligand binding assays on cell membranes or whole cells are a gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd). nih.govresearchgate.net Saturation binding experiments, using increasing concentrations of a radioligand, allow for the determination of these key parameters. researchgate.net Cell-based assays, such as internalization studies, are also used to measure the rate and extent to which the radioligand is taken up by the cells after binding to the receptor. mdpi.comtums.ac.ir
In Vivo Biodistribution Studies: Following injection of the radiolabeled ligand into animal models, tissues and organs are harvested at specific time points. nih.gov The radioactivity in each sample is measured using a gamma counter, and the results are typically expressed as a percentage of the injected activity per gram of tissue (%IA/g). This provides a quantitative measure of ligand accumulation in the tumor versus healthy organs, allowing for the calculation of tumor-to-organ ratios, which are critical for assessing the potential of a radiopharmaceutical. mdpi.comnih.gov
A variety of radionuclides are employed for these studies, each with properties suited for different applications. Technetium-99m (⁹⁹ᵐTc) is widely used for SPECT imaging, while Gallium-68 (⁶⁸Ga) is a common choice for PET imaging. mdpi.commdpi.com For potential therapeutic applications (theranostics), isotopes like Lutetium-177 (¹⁷⁷Lu) and Indium-111 (¹¹¹In) are often used, as they allow for both imaging and therapy. nih.govmdpi.com The development of stabilized antagonists, such as [¹¹¹In]In-AU-RM26-M1, has led to radioligands with high tumor uptake and rapid clearance from healthy tissues, resulting in high-contrast images and favorable dosimetry profiles in preclinical models.
Table 2: Examples of Radiolabeled Ligands for GRPR Investigation
| Radiolabeled Ligand | Radionuclide | Application | Key Findings in Preclinical Research |
|---|---|---|---|
| [¹¹¹In]In-AU-SAR-M1 | Indium-111 | SPECT Imaging / Theranostics | Showed a favorable biodistribution profile with good tumor retention and high tumor-to-organ ratios in PC-3 xenograft-bearing mice. nih.gov |
| [⁶⁸Ga]Ga-RM2 | Gallium-68 | PET Imaging | Successfully detected intramammary lymph nodes and metastases in preclinical breast cancer models. nih.gov |
| [⁹⁹ᵐTc]Tc-maSSS-PEG₂-RM26 | Technetium-99m | SPECT Imaging | Clearly visualized GRPR-expressing tumors with high tumor-to-blood and tumor-to-muscle ratios. mdpi.com |
| [¹¹¹In]In-AU-RM26-M1 | Indium-111 | SPECT Imaging / Theranostics | Showed high, specific uptake in GRPR-positive tumors and pancreas, with rapid clearance from other tissues. Tumor uptake was higher than its less stable counterpart. |
| [⁶⁸Ga]Ga-NeoBOMB1 | Gallium-68 | PET Imaging | Effective in detecting prostate cancer lesions in preclinical models. nih.gov |
| [¹²⁵I]-Tyr⁴-bombesin | Iodine-125 | Receptor Binding Assays | Used to examine GRPR expression in tissue samples, showing high rates of expression in invasive prostate cancer. nih.gov |
Mechanistic Insights into Grp Involvement in Pathophysiological Processes
Cellular Proliferation and Differentiation Dysregulation in In Vitro and Animal Models
GRP and its receptor are frequently overexpressed in various tumors, where they act as a potent autocrine or paracrine growth factor, driving processes essential for tumor progression and metastasis. nih.govmdpi.com
In vitro and in vivo studies have established GRP as a mitogen for numerous cancer cell types. In human hepatocellular carcinoma (HCC) cell lines like HepG2, GRP promotes growth by activating the MAPK/ERK1/2 signaling pathway, which leads to increased proliferation, a reduction in apoptosis, and accelerated cell cycle progression. nih.gov This effect was shown to be dependent on the GRP receptor but independent of epidermal growth factor receptor (EGFR) transactivation. nih.gov Further investigation in HepG2 cells revealed that GRP can also trigger cell growth by inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis. nih.gov
In small-cell lung cancer (SCLC), a correlation exists between the level of GRP receptor expression and the sensitivity of cancer cells to growth inhibition by certain antagonists, highlighting the receptor's role in tumor proliferation. ed.ac.uk Similarly, GRP signaling is implicated in the growth of neuroblastoma and prostate cancer. mdpi.comtandfonline.com The binding of GRP to its receptor on cancer cells can trigger receptor-mediated endocytosis, a mechanism that has been exploited for targeted drug delivery. mdpi.com This body of evidence underscores GRP's role in fostering uncontrolled cell growth by activating pro-proliferative signaling pathways and inhibiting apoptotic mechanisms.
Table 1: Research Findings on GRP's Role in Uncontrolled Cell Growth Users can sort and filter the data by clicking on the table headers.
| Cell Line/Model | Model Type | Key Mechanistic Finding | Reference |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | In Vitro | Promotes proliferation via EGFR-independent MAPK/ERK1/2 activation. | nih.gov |
| HepG2, HL-7702 | In Vitro | Blocks endoplasmic reticulum (ER) stress-mediated apoptosis. | nih.gov |
| GLC series (SCLC) | In Vitro | GRP receptor expression level correlates with responsiveness to neuropeptide-induced growth. | ed.ac.uk |
| A7r5 (Vascular Smooth Muscle Cells) | In Vitro | Enhances proliferation and migration. | nih.gov |
| Neuroblastoma Cells | In Vitro | GRP acts as a proangiogenic factor, contributing to tumor progression. | tandfonline.com |
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.govresearchgate.net GRP has been identified as a novel angiogenic factor that is secreted by tumors and acts directly on GRP receptors expressed by endothelial cells. nih.govresearchgate.net In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that GRP increases endothelial cell migration and the formation of cord-like structures, both key steps in angiogenesis. nih.govresearchgate.net This proangiogenic effect is specific, as a GRP blocker, compound 77427, significantly inhibited GRP-induced angiogenesis but had no effect on VEGF-induced angiogenesis. nih.govresearchgate.net
In neuroblastoma, GRP activates the PI3K-AKT pathway, which acts as a proangiogenic signal. tandfonline.com Interestingly, this process is modulated by autophagy. Enhanced autophagy in neuroblastoma cells leads to the degradation of GRP, thereby reducing its secretion. This, in turn, decreases tubule formation by vascular endothelial cells in vitro and reduces vascular density in vivo, suggesting that autophagy can suppress GRP-mediated angiogenesis. tandfonline.com Hormonal peptides and their precursors can have opposing effects on blood vessel growth, and local proteolysis can alter their final action, representing a complex regulatory mechanism for balancing angiogenesis. physiology.org
Table 2: Research Findings on GRP's Modulation of Angiogenesis Users can sort and filter the data by clicking on the table headers.
| Model | Model Type | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Endothelial Cells | In Vitro | GRP increases cell migration and cord formation. | nih.govresearchgate.net |
| General Angiogenesis Assay | In Vivo | GRP induces angiogenesis. | nih.govresearchgate.net |
| Neuroblastoma Cells / HUVECs | In Vitro | Autophagy-mediated degradation of GRP decreases its secretion, inhibiting tubule formation. | tandfonline.com |
| Lung Cancer Xenograft | In Vivo | A GRP blocker (compound 77427) reduced tumor volume, partly through angiogenesis inhibition. | nih.gov |
Neurological Dysfunction Mechanisms in Preclinical Models
In the central nervous system (CNS), GRP and its receptor are expressed in brain regions critical for emotional responses, memory, and sensory processing. nih.govfrontiersin.org Dysregulation of GRP signaling has been implicated in a range of neurological and psychiatric conditions, with preclinical models providing crucial insights into the underlying mechanisms. nih.gov
The GRP system is a significant modulator of stress and emotional behavior. nih.govfrontiersin.org Studies in rodent models have explored its potential role in anxiety and depression. In a mouse model of depression using chronic unpredictable mild stress (CUMS), stressed animals exhibited depressive-like behaviors and showed a marked increase in both mRNA and protein expression of the GRP receptor (GRPR) in the hypothalamus. nih.govnih.govresearchgate.net Treatment with the antidepressant fluoxetine (B1211875) reversed both the behavioral deficits and the upregulation of GRPR, suggesting that hypothalamic GRPR is implicated in the pathophysiology of depression and mediates an antidepressant-like effect. nih.govnih.govresearchgate.net
However, the role of GRP in anxiety is complex. Mice genetically deficient in GRP (Grp-/-) did not show significant differences in anxiety levels in standard behavioral tests like the elevated plus maze and open field test. biorxiv.org Yet, these same mice exhibited a deficient ability to extinguish fear in a stress-enhanced fear learning protocol, a model relevant to post-traumatic stress disorder (PTSD). biorxiv.org This suggests that GRP is not essential for baseline anxiety but plays a crucial role in the regulation of learned fear under stressful conditions. biorxiv.org
Evidence from animal studies suggests a potential role for GRP in the mechanisms of neurodegenerative diseases. nih.govnih.gov In a mouse model of cognitive impairment (heterozygous knockout of CaMK2α), GRP was identified as the most dysregulated gene in the hippocampus. nih.gov Although GRP mRNA levels were higher, the peptide levels were reduced. This deficiency was linked to altered neurogenesis and impaired neuronal development. nih.gov
Further studies using in vitro hippocampal neurogenesis models showed that GRP signaling through its receptor is essential for the survival and development of newborn neurons. nih.gov Moreover, intracerebroventricular infusion of GRP into wild-type mice led to a decrease in immature neuronal markers, suggesting that GRP negatively regulates the proliferation of neural stem cells while promoting their survival and differentiation. nih.gov These findings indicate that GRP is a key modulator of adult hippocampal neurogenesis and that its dysregulation may contribute to the cognitive deficits seen in certain neurodegenerative and psychiatric disorders. nih.govnih.gov
One of the most clearly defined roles for GRP in the CNS is its critical involvement in the transmission of itch, or pruritus. wustl.edu GRP and its receptor, GRPR, form a specific signaling pathway in the spinal cord dedicated to mediating itch sensation. wustl.eduresearchgate.net GRP is expressed and released by a small subset of primary sensory neurons, while GRPR is specifically expressed on excitatory interneurons located in lamina I of the dorsal horn of the spinal cord. wustl.eduresearchgate.net
Studies using GRPR mutant mice demonstrated that these animals have significantly reduced scratching responses to various itch-inducing substances, while their responses to painful stimuli remain normal. wustl.edu This clearly segregates the itch pathway from pain signaling at the spinal level. Further mechanistic work revealed that while these neurons are connected by fast glutamatergic synapses, this connection is too weak for effective signal transmission on its own. nih.gov Efficient activation of the GRPR neurons, sufficient to transmit the itch signal, requires the release of the GRP neuropeptide, which occurs during repetitive, burst-like firing of the GRP-producing neurons. nih.gov This finding explains the critical dependence of itch sensation on GRP signaling, establishing it as a key "gate" for pruriceptive information in the spinal cord. nih.gov
Table 3: Research Findings on GRP's Role in Itch Transmission Users can sort and filter the data by clicking on the table headers.
| Model | Model Type | Key Mechanistic Finding | Reference |
|---|---|---|---|
| GRPR Mutant Mice | In Vivo | Significantly reduced scratching behavior in response to pruritogenic stimuli, but normal pain responses. | wustl.edu |
| Mouse Spinal Cord | In Vivo / In Vitro (Optogenetics) | GRP release is indispensable for suprathreshold activation of GRPR neurons; glutamate (B1630785) alone is insufficient. | nih.gov |
| Mouse Dorsal Root Ganglion (DRG) and Spinal Cord | In Vivo | GRP is specifically expressed in a subset of peptidergic DRG neurons; GRPR expression is restricted to lamina I of the dorsal spinal cord. | wustl.eduresearchgate.net |
Compound Reference Table
Fibrotic Response Mechanisms
Gastrin-Releasing Peptide (GRP) is increasingly recognized for its significant role in the pathogenesis of fibrosis, a condition defined by the excessive accumulation of extracellular matrix (ECM) proteins that leads to tissue scarring and organ dysfunction. Research across different organ systems, particularly in the lungs and kidneys, has begun to unravel the molecular pathways through which GRP exerts its pro-fibrotic effects. The primary mechanisms involve the direct activation of fibroblasts, their subsequent differentiation into myofibroblasts, and the stimulation of key signaling cascades that govern ECM production. nih.goversnet.org
A central event in fibrosis is the transformation of resident fibroblasts into myofibroblasts, which are contractile cells and the principal source of ECM components during tissue remodeling. royalsocietypublishing.org Studies using human lung fibroblasts (MRC5 cells) have demonstrated that GRP is a potent inducer of this differentiation. nih.gov This transition is marked by the increased expression of alpha-smooth muscle actin (α-SMA), a defining characteristic of the myofibroblast phenotype. ersnet.org GRP stimulation not only promotes the expression of α-SMA but also boosts the synthesis of crucial ECM proteins, including fibronectin and collagen. nih.goversnet.org Interestingly, the effect of GRP on fibroblasts appears to be biphasic; it initially stimulates proliferation within the first 24 hours, which then subsides as the cells differentiate into a less proliferative, matrix-producing state. nih.gov This indicates that GRP can orchestrate both the expansion of the fibroblast population and their subsequent activation to drive the fibrotic process.
The pro-fibrotic actions of GRP are not confined to a single signaling pathway but rather result from the complex interplay and crosstalk between multiple cascades. nih.gov Two major pathways have been identified as critical mediators of GRP-induced fibrosis: the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Wnt/β-catenin pathway. nih.goversnet.org
TGF-β/Smad Signaling: The TGF-β pathway is a master regulator of fibrosis in numerous tissues. nih.govfrontierspartnerships.org GRP has been shown to activate Smad-dependent TGF-β signaling in human lung fibroblasts. nih.gov Mechanistically, GRP stimulation leads to an increase in the gene and protein expression of phosphorylated Smad2/3 (p-Smad2/3) and Smad4. nih.goversnet.org This activated Smad complex translocates to the nucleus to drive the transcription of pro-fibrotic genes. nih.gov Concurrently, GRP reduces the levels of Smad7, an inhibitory Smad protein, thereby amplifying the pro-fibrotic signal. nih.goversnet.org
Wnt/β-catenin Signaling: The Wnt pathway also plays a fundamental role in fibrogenesis. nih.govfrontierspartnerships.org Research demonstrates that GRP can activate this pathway, leading to increased protein levels of Wnt4 and active β-catenin. nih.goversnet.org The stabilization and nuclear accumulation of β-catenin are key events that contribute to myofibroblast differentiation and ECM production. nih.gov The crosstalk between the TGF-β and Wnt pathways appears to be essential for the full fibrotic response, as activation of one can reinforce the other, creating a potent pro-fibrotic feed-forward loop. nih.govbibliotekanauki.plnih.gov
Signaling Modes: GRP exerts these effects through both autocrine (acting on the cell that secretes it) and paracrine (acting on nearby cells) signaling mechanisms, highlighting its role as a local mediator in the tissue microenvironment. nih.gov
Evidence for GRP's role in fibrosis extends beyond the pulmonary system. In models of hyperuricemia-induced kidney fibrosis, expression of proGRP and its receptor (GRPR) are significantly increased. mdpi.comfrontiersin.orgnih.gov In this context, the GRP/GRPR signaling axis was found to aggravate renal injury and fibrosis by increasing TGF-β/Smad3 levels through the activation of the NF-κB pathway.
Table 1: Summary of GRP-Mediated Molecular Changes in Human Lung Fibroblasts (MRC5 Cells)
| Molecule/Pathway | Effect of GRP Stimulation | Implication in Fibrosis |
|---|---|---|
| α-Smooth Muscle Actin (α-SMA) | Increased Expression | Marker of fibroblast-to-myofibroblast differentiation. ersnet.org |
| Fibronectin | Increased Protein Expression | Promotes excessive extracellular matrix deposition. ersnet.org |
| Collagen | Increased Production | Major structural component of fibrotic scar tissue. ersnet.org |
| p-Smad2/3 & Smad4 | Increased Gene and Protein Expression | Activation of the canonical pro-fibrotic TGF-β signaling pathway. nih.goversnet.org |
| Smad7 | Reduced Levels | Removal of an inhibitory signal, amplifying TGF-β pathway activation. nih.goversnet.org |
| Wnt4 & Wnt7a | Increased Protein/Gene Levels | Activation of the Wnt signaling pathway. nih.gov |
| β-catenin | Increased Activation and Total Protein Levels | Key mediator of the canonical Wnt pathway, promoting pro-fibrotic gene transcription. nih.goversnet.org |
Compound and Protein Reference Table
| Name |
| Gastrin-Releasing Peptide (GRP) |
| Gastrin-Releasing Peptide Receptor (GRPR) |
| Transforming Growth Factor-β (TGF-β) |
| Alpha-smooth muscle actin (α-SMA) |
| Collagen |
| Fibronectin |
| Smad2 |
| Smad3 |
| Smad4 |
| Smad7 |
| Wnt4 |
| Wnt5a |
| Wnt7a |
| β-catenin |
| NF-κB |
| ABCG2 |
| Pro-Gastrin-Releasing Peptide (proGRP) |
| Dickkopf-1 (Dkk1) |
| Glycogen synthase kinase-3β (GSK-3β) |
| Axin |
| Lymphoid enhancer-binding factor 1 (LEF1) |
Emerging Research Directions and Future Perspectives on Grp Human
Identification of Novel GRP-Regulated Biological Pathways
While the classical role of GRP in gastrointestinal hormone secretion and smooth muscle contraction is well-established, recent research has begun to illuminate its involvement in a broader range of biological processes. wikipedia.orgwikipedia.org These investigations are revealing that the GRP/GRPR axis is a critical signaling pathway in inflammation, immune modulation, metabolic regulation, and cancer progression. nih.govnih.gov
Immune and Inflammatory Pathways: The GRP system is increasingly implicated as a key player in the immune response and inflammatory diseases. nih.gov Studies have shown that GRP can act as a chemoattractant for neutrophils, drawing these immune cells to sites of inflammation. nih.govjst.go.jp This chemotactic effect is mediated by the GRP receptor (GRPR) and involves the activation of specific signaling pathways, including Phospholipase C (PLC)-β2, PI3K, and MAPK (ERK and p38). nih.govnih.gov GRP signaling has been shown to contribute to the inflammatory pathology in conditions like influenza, rheumatoid arthritis, and periodontitis. nih.govjst.go.jpmdpi.com In macrophages, GRP can synergize with other inflammatory stimuli to enhance the production of cytokines. nih.gov Furthermore, research in hyperuricemic nephropathy has identified that the GRP/GRPR pathway aggravates kidney inflammation and fibrosis by activating the NF-κB pathway, which in turn suppresses the transporter ABCG2 and increases TGF-β/Smad3 levels. nih.gov
Metabolic Regulation: GRP's influence extends to metabolic control, particularly glucose metabolism. nih.gov Intravenous administration of GRP in healthy individuals leads to a dose-dependent increase in the secretion of several metabolic hormones, including insulin (B600854), glucagon (B607659), and gastric-inhibitory peptide (GIP). nih.gov This suggests a role for GRP in the complex hormonal network that regulates blood sugar. Its involvement in inflammatory states like pancreatitis, which can lead to abnormal glucose metabolism, further highlights the intersection of GRP's inflammatory and metabolic functions. nih.gov
Cancer-Related Pathways: In oncology, GRP is recognized as a mitogen that can stimulate the growth of various tumor cell lines. chemicalbook.comnih.gov Beyond proliferation, the GRP/GRPR axis is involved in cancer cell migration, a critical step in metastasis. nih.gov One identified mechanism involves the Gα13-PRG-RhoA-ROCK pathway, which regulates colon cancer cell migration. nih.gov Additionally, GRP signaling can increase the expression of intercellular adhesion molecule 1 (ICAM-1), a protein involved in cell adhesion and signaling, which has been linked to cardiovascular diseases and cancer processes. nih.govnih.gov
| Pathway Category | Specific Pathway/Process | Key Findings | Reference |
| Immunity & Inflammation | Neutrophil Chemotaxis | GRP acts as a direct and indirect chemoattractant for neutrophils. | nih.govjst.go.jp |
| Cytokine Production | GRP enhances the release of pro-inflammatory cytokines like TNF-α and IL-1β from macrophages. | nih.govjst.go.jp | |
| Renal Inflammation | Aggravates hyperuricemia-induced kidney fibrosis via the NF-κB/ABCG2/TGF-β axis. | nih.gov | |
| Periodontitis | GRP stimulates osteoclast differentiation, contributing to bone loss. | mdpi.com | |
| Metabolism | Glucose Homeostasis | Stimulates secretion of insulin, glucagon, and GIP. | nih.gov |
| Cancer | Cell Migration | Regulates colon cancer cell migration through the Gα13-PRG-RhoA-ROCK pathway. | nih.gov |
| Cell Adhesion | Induces expression of ICAM-1, implicated in tumor progression. | nih.govnih.gov | |
| Cell Proliferation | Acts as a mitogenic factor for various cancer cell types. | chemicalbook.com |
Elucidation of Uncharacterized GRP Receptor Variants and Ligands
The biological effects of GRP are mediated through its binding to a family of G protein-coupled receptors (GPCRs). chemicalbook.com The primary receptor for GRP is the gastrin-releasing peptide receptor (GRPR), also known as BB2. wikipedia.orggenecards.org However, the bombesin-like peptide family, to which GRP belongs, also interacts with the neuromedin B-preferring receptor (NMBR or BB1) and an orphan receptor, bombesin (B8815690) receptor subtype-3 (BRS-3 or BB3), for which an endogenous ligand has not been definitively identified. nih.govmdpi.comnih.gov
Receptor Variants: The complexity of GRP signaling is increased by the existence of receptor variants. The human GRP gene itself can undergo alternative splicing, resulting in multiple transcript variants that encode different protein isoforms. wikipedia.org Similarly, variations in the GRPR gene, such as mutations, may affect receptor function and have been associated with disease. For instance, specific mutations in the GRPR gene have been investigated for a potential role in the pathogenesis of autistic disorders. nih.gov Cross-linking experiments in primate cells have also identified two different-sized putative GRP receptor proteins, suggesting the presence of either distinct variants or associated proteins. nih.gov
Novel Ligands: Research is actively focused on developing novel ligands—both agonists and antagonists—that can modulate GRPR activity with high specificity and potency. These synthetic ligands are crucial not only for research but also for potential therapeutic applications.
Antagonists: Selective GRPR antagonists, such as the non-peptide molecule PD176252 and the peptide-based RC-3095, have been developed. nih.govpnas.orgnih.gov These molecules are instrumental in blocking GRP signaling to study its effects and have shown anti-inflammatory properties in preclinical models. nih.govjst.go.jp
Agonists: Synthetic agonists, such as the bombesin analog [D-Phe6, β-Ala11, Phe13, Nle14] Bn (6–14), are used to probe receptor activation and structure. pnas.orgnih.gov
Peptide-Drug Conjugates: An innovative approach involves creating novel bombesin analogues that are conjugated to cytotoxic drugs like daunorubicin. mdpi.com These conjugates are designed to target GRPR-overexpressing cancer cells, delivering the drug directly to the tumor site. mdpi.com
Minimal ligand analysis of GRP has also been performed to understand the key amino acid residues required for receptor binding and mitogenic activity. nih.gov Studies on C-terminal GRP fragments have shown that residues His20 and Trp21 are critical for potent receptor binding. nih.gov
| Ligand/Receptor Type | Name/Description | Significance | Reference |
| Receptor Subtypes | GRPR (BB2) | Primary high-affinity receptor for GRP. | wikipedia.orgnih.gov |
| NMBR (BB1) | Preferentially binds Neuromedin B but can be activated by GRP. | nih.gov | |
| BRS-3 (BB3) | Orphan receptor with no confirmed endogenous ligand. | nih.govmdpi.comnih.gov | |
| Receptor Variants | Splice Variants | Alternative splicing of the GRP gene produces different isoforms. | wikipedia.org |
| Gene Mutations | GRPR gene mutations have been potentially linked to autism. | nih.gov | |
| Synthetic Ligands | PD176252 | A non-peptide antagonist used to study receptor structure. | pnas.orgnih.gov |
| RC-3095 | A peptide antagonist with demonstrated anti-inflammatory effects. | nih.govjst.go.jp | |
| Bombesin Analogues | Synthetic agonists and targeting moieties for drug conjugates. | pnas.orgmdpi.com |
Advancements in Research Tool Development for GRP System Manipulation
Understanding the precise functions of the GRP system requires sophisticated tools that can manipulate its components with high specificity and temporal control. Recent years have seen significant progress in the development of such tools, ranging from novel chemical compounds to cutting-edge genetic and optical techniques.
Pharmacological Tools: The development of selective GRPR antagonists has been a major advance. Small molecules like NSC77427 and peptide-based antagonists like RC-3095 allow researchers to block GRP signaling in both in vitro and in vivo models, which has been pivotal in uncovering GRP's role in inflammation and cancer. nih.govnih.gov Furthermore, the design of peptide-drug conjugates represents a sophisticated tool for targeted cancer therapy, where a GRP-like peptide guides a cytotoxic agent to GRPR-expressing tumors. mdpi.com
Genetic Engineering with CRISPR-Cas9: The CRISPR-Cas9 system has revolutionized genetic research. wikipedia.orgnih.gov This powerful gene-editing technology allows for the precise knockout, modification, or insertion of genes. mdpi.comnih.gov In the context of GRP research, CRISPR-Cas9 can be used to:
Knock out the GRP or GRPR genes in cell lines or animal models to study the loss-of-function phenotypes. nih.gov
Introduce specific mutations to investigate their effect on protein function.
Facilitate reverse genetics studies , where a gene is deliberately altered to observe its effect on the phenotype, thereby elucidating its function. mdpi.com
Optogenetics: Optogenetics is a technique that uses light to control the activity of genetically modified neurons. technologynetworks.comnih.gov Neurons are engineered to express light-sensitive proteins called opsins (e.g., Channelrhodopsin, Halorhodopsin), which can either activate or inhibit the neuron when stimulated with light of a specific wavelength. ptglab.com While many studies have focused on other neuropeptides, this technology offers immense potential for GRP research. nih.gov By expressing opsins specifically in GRP-producing neurons, researchers could precisely control the release of GRP in the brain or peripheral nervous system, allowing for an unprecedented level of temporal and spatial resolution in studying GRP's role in complex processes like behavior, pain, and itch. nih.govptglab.com
| Research Tool | Technology | Application in GRP Research | Reference |
| Selective Antagonists | Small Molecules / Peptides | Blocking GRPR signaling to probe function and for therapeutic potential (e.g., RC-3095, NSC77427). | nih.govnih.govjst.go.jp |
| Peptide-Drug Conjugates | Chemical Synthesis | Targeted delivery of cytotoxic agents to GRPR-expressing cancer cells. | mdpi.com |
| CRISPR-Cas9 | Gene Editing | Precise knockout or modification of GRP and GRPR genes to study function and disease models. | wikipedia.orgmdpi.comnih.gov |
| Optogenetics | Genetic/Optical Control | Precise, light-based control of GRP-expressing neuron activity to dissect neural circuits and behavior. | technologynetworks.comnih.govptglab.com |
Integrative Omics Approaches to GRP System Understanding
To fully comprehend the complexity of the GRP system, researchers are moving beyond single-gene or single-protein studies and adopting integrative "omics" approaches. These technologies—proteomics, transcriptomics, and metabolomics—provide a global view of the molecules within a cell or tissue, offering a more holistic understanding of how GRP signaling impacts cellular function. The proteome, which encompasses all the proteins in a cell, is particularly complex, with over a million potential protein variants arising from a much smaller number of genes due to processes like alternative splicing and post-translational modifications (PTMs). youtube.com
Proteomics: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins. In GRP research, this has been used to identify downstream targets of GRPR activation. A proteomic study of a human colon cancer cell line identified several proteins that were up- or down-regulated following GRPR expression, including ICAM-1, HSP70, and creatine (B1669601) kinase B. nih.gov This provides a list of previously unappreciated proteins involved in GRP's effects on cancer cell morphology. nih.gov Specialized proteomic techniques like PTMscan, which uses antibodies to enrich for specific PTMs, can provide deep coverage of cellular signaling pathways by focusing on key modifications like phosphorylation or ubiquitination that are altered by GRP signaling. youtube.com
Transcriptomics: Transcriptomics, often performed using RNA-sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell. This approach was used to investigate the mechanisms behind GRP/GRPR's role in hyperuricemic nephropathy. nih.gov RNA-seq analysis revealed that GRPR activation led to changes in the expression of genes involved in key pathways, including the suppression of the ABCG2 transporter and the upregulation of the TGF-β/Smad3 fibrosis pathway. nih.gov
Integrative Multi-Omics: The most powerful approach involves integrating data from multiple omics platforms. By combining transcriptomic data (what the cell might do) with proteomic data (what the cell is doing), researchers can build more accurate models of GRP-regulated networks. For example, correlating changes in gene expression with changes in protein levels and their post-translational modifications after GRP stimulation can provide a dynamic and comprehensive picture of the signaling cascade, from receptor activation to cellular response.
| Omics Approach | Definition | Application & Findings in GRP Research | Reference |
| Proteomics | Large-scale study of proteins. | Identified proteins (e.g., ICAM-1, HSP70) regulated by GRPR activation in colon cancer cells. nih.gov | nih.govyoutube.com |
| Transcriptomics | Study of the complete set of RNA transcripts. | Revealed GRPR signaling alters gene expression in kidney disease, affecting ABCG2 and TGF-β pathways. | nih.gov |
| PTMomics | Study of post-translational modifications. | PTMscan methods can be leveraged to identify key signaling nodes (e.g., kinases) in GRP pathways. | youtube.com |
| Multi-Omics | Integration of multiple omics datasets. | Provides a systems-level view by connecting gene expression changes to protein and pathway activity. | nih.govnih.gov |
Comparative Studies of GRP Function Across Species for Translational Insights
Comparative biology, which studies the similarities and differences in physiology and genetics across various species, is a valuable tool for understanding the fundamental roles of conserved molecules like GRP and for translating basic research findings into clinical applications. The GRP gene and its peptide sequence are highly conserved across species, suggesting a fundamental and evolutionarily important role. nih.gov
Evolutionary Conservation and Divergence: GRP is the mammalian homologue of bombesin, a peptide first discovered in the skin of amphibians. chemicalbook.comnih.gov This evolutionary link highlights a deep-rooted function for this peptide family. Comparative transcriptomics studies, while not always focused specifically on GRP, provide a powerful framework for analysis. Such studies in vertebrates like humans, mice, and chickens show that while the expression of core regulatory genes (e.g., transcription factors) is often conserved, the expression of genes involved in intercellular communication tends to diverge. nih.gov This suggests that while the basic cellular machinery responding to GRP may be similar across species, its role in organism-level physiology may have adapted and specialized during evolution. For example, GRP is known to function as an anorexigenic (appetite-suppressing) factor in the brains of chicks, a role that is also studied in mammals. chemicalbook.com
Preclinical Models: The study of GRP in different animal models is crucial for translational research.
Rodent Models (Mouse, Rat): These are the most common models for studying GRP's role in pain, itch, anxiety, inflammation, and cancer. nih.govjst.go.jp
Primate Models: The identification of high-density, functional GRP receptors in monkey-derived Cos-7 cells provides a valuable primate cell line for screening GRP receptor antagonists and for studies that are more directly translatable to humans. nih.gov
Non-Mammalian Models: The study of GRP/bombesin in species like zebrafish or chicks can provide insights into its developmental roles and fundamental functions in a simpler biological context. chemicalbook.com
By comparing the function of the GRP system in these diverse species, researchers can identify which roles are most fundamental and conserved, and are therefore most likely to be relevant to human health and disease. This cross-species analysis helps validate therapeutic targets and provides a stronger basis for advancing new treatments to human clinical trials.
Q & A
Q. What are the core principles of Good Research Practice (GRP) in human studies?
GRP encompasses systematic planning, execution, and reporting of research to ensure scientific integrity. Key principles include:
- Structured Training : Researchers must receive supervision and training in data documentation, ethical compliance, and experimental rigor .
- Data Accountability : Regular audits of lab notebooks and recorded data to prevent errors or misconduct .
- Ethical Adherence : Compliance with institutional ethics committees (e.g., IHEC) for human tissue sampling, informed consent, and legal frameworks like the Human Tissue Act .
- Transparency : Detailed reporting of methods and results to enable reproducibility .
How to formulate a focused research question aligned with GRP guidelines?
Use the PICOT framework to narrow scope and avoid ambiguity:
Q. What ethical considerations are mandatory for human tissue sampling under GRP?
- Institutional Approval : All studies involving human samples must undergo review by ethics committees (e.g., IHEC) to verify compliance with national guidelines (e.g., ICMR 2006) .
- Informed Consent : Participants must receive clear explanations of sample usage, storage, and potential commercial implications .
- Collaborative Compliance : If partnering with external institutions, ethics policies from both parties must be harmonized and documented .
Advanced Research Questions
Q. How to identify and mitigate design flaws in experimental setups under GRP guidelines?
- Pre-Experimental Audits : Validate protocols using case studies to flag common pitfalls (e.g., inadequate controls, biased sampling) .
- Blinding and Randomization : Implement double-blinding in clinical trials and randomize participant allocation to reduce bias .
- Power Analysis : Calculate sample size a priori using tools like G*Power to ensure statistical validity .
Q. What strategies ensure data reproducibility and transparency in longitudinal human studies?
- Dynamic Reporting : Use computational notebooks (e.g., Jupyter) to document data analysis steps, enabling real-time replication .
- Open Science Repositories : Share raw datasets and code on platforms like OSF or Zenodo, adhering to FAIR principles .
- QA Oversight : In non-GLP studies, adopt quality assurance (QA) practices such as traceable data logs and method versioning .
Q. How to resolve contradictions between institutional and collaborative partners’ GRP standards?
- Ethics Harmonization : Draft a joint compliance protocol addressing conflicts (e.g., differing consent forms or data-sharing policies) .
- Third-Party Audits : Engage independent reviewers to assess alignment with international standards (e.g., OECD GLP) .
- Documentation Trail : Maintain records of all negotiations and approvals to justify methodological choices during peer review .
Methodological Tools and Resources
- Training : Enroll in GRP courses (e.g., Zurich University’s Open Science modules) for interdisciplinary best practices .
- Software : Use OpenRefine for data cleaning and R/Python for reproducible statistical analysis .
- Checklists : Apply CONSORT for clinical trials or STROBE for observational studies to standardize reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
